Rubidium chlorate

Catalog No.
S1506154
CAS No.
13446-71-4
M.F
RbClO3
ClO3R
M. Wt
168.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Rubidium chlorate

CAS Number

13446-71-4

Product Name

Rubidium chlorate

IUPAC Name

rubidium(1+);chlorate

Molecular Formula

RbClO3
ClO3R

Molecular Weight

168.92 g/mol

InChI

InChI=1S/ClHO3.Rb/c2-1(3)4;/h(H,2,3,4);/q;+1/p-1

InChI Key

GZXRGRLACABJNC-UHFFFAOYSA-M

SMILES

[O-]Cl(=O)=O.[Rb+]

Canonical SMILES

[O-]Cl(=O)=O.[Rb+]

Isomeric SMILES

[O-]Cl(=O)=O.[Rb+]

rubidium chlorate Raman spectroscopy analysis

Author: Smolecule Technical Support Team. Date: February 2026

A Conceptual Framework for Your Analysis

Based on general Raman spectroscopy principles and the analysis of similar inorganic compounds, here is a framework for how you could approach the characterization of Rubidium Chlorate (RbClO₃). The vibrational modes you would typically investigate involve the internal motions of the chlorate (ClO₃⁻) anion and any lattice vibrations [1].

The table below outlines the predicted key Raman-active vibrational modes for a crystalline RbClO₃ sample.

Expected Band Position (cm⁻¹)* Vibrational Mode Assignment Structural Information / Correlation
~930 - 950 Symmetric Cl-O Stretch (ν₁) Primary, strong band; indicates integrity of ClO₃⁻ ion [2]
~610 - 630 Symmetric Bending (ν₂) Confirms planarity of ClO₃⁻ anion
~470 - 500 Lattice Mode (Rb⁺ translation) Probe of crystal structure and Rb⁺ environment [3]
~980 Antisymmetric Cl-O Stretch (ν₃) Typically very weak or absent in Raman (IR-active)

\Note: The exact positions are estimates and must be determined experimentally, as they can be influenced by factors like crystal structure, temperature, and instrument resolution.*

Suggested Experimental Workflow

To conduct your own analysis, you could follow a detailed methodology adapted from studies on similar systems [2] [3]. The workflow for this investigation is summarized in the diagram below.

Diagram: Proposed experimental workflow for this compound Raman analysis, outlining key steps from sample preparation to data interpretation.

Detailed Methodologies
  • Sample Preparation: For the highest quality data, use a high-purity single crystal. Powdered samples pressed into a pellet are also acceptable. For polarized Raman studies to probe anisotropy, the crystal must be carefully aligned on a goniometer [3].
  • Instrument Configuration: Use a 785 nm laser to minimize potential fluorescence. Laser power should be carefully calibrated to a low level (e.g., 1-10 mW at the sample) to prevent thermal decomposition of the chlorate. A confocal Raman microscope with a 50x objective is ideal. Spectral resolution should be at least 4 cm⁻¹ [2].
  • Spectrum Processing: Data should be processed to remove cosmic rays, followed by smoothing and baseline correction to isolate the true Raman signal from background interference [2].
  • Data Analysis: Perform peak fitting and deconvolution of the spectral bands. Compare the observed frequencies and their symmetry (from polarized measurements) to literature values for chlorate ions and similar ionic crystals. Conducting temperature-dependent studies (e.g., from 80 K to 300 K) can reveal phase transitions and shifts in vibrational frequencies due to thermal expansion [3].

References

hygroscopicity of rubidium chlorate crystals

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on Rubidium Chlorate

The search results provide only foundational chemical data for this compound (CAS 13446-71-4), which is summarized in the table below.

Property Value
Chemical Formula ClO₃Rb [1] [2]
Molecular Weight 168.919 g/mol [1] [2]
Density 3.190 g/cm³ [1] [2]
Solubility in Water 2.138 g/100g (at 0 °C), 5.36 g/100g (at 19.8 °C), 62.80 g/100g (at 99 °C) [1]
Synonyms This compound; Chloric acid, rubidium salt [1] [2]

A Framework for Investigating Hygroscopicity

While direct data is unavailable, you can approach the study of this compound's stability using established principles and experimental methods. The diagram below outlines a general workflow for such an investigation.

G Start Start: Investigate RbClO₃ Hygroscopicity Theory Theoretical Framework (PC-SAFT Thermodynamic Model) Start->Theory ExpDesign Design Experiment (Deliquescence Testing) Theory->ExpDesign Method1 Dynamic Vapor Sorption (DVS) ExpDesign->Method1 Method2 Stability Testing at Fixed RH ExpDesign->Method2 Analysis Analyze Data (Determine DRH and Stability) Method1->Analysis Method2->Analysis

A proposed workflow for investigating the hygroscopicity of a substance like this compound, combining theoretical modeling and experimental validation.

Theoretical Prediction of Stability

For an in-silico prediction, you can apply thermodynamic models. The Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) is one method used to predict critical stability points, such as the Deliquescence Relative Humidity (DRH) [3]. The DRH is the humidity level at which a crystalline solid begins to absorb moisture from the air and dissolve.

The stability of a crystal can be predicted by solving the solid-liquid-vapor equilibrium. The core equation involves calculating the solubility product ((K_s)) and the water activity ((a_{water})), which is equivalent to relative humidity (RH) [3].

Experimental Protocols for Validation

Experimental validation is crucial. Here are detailed methodologies based on the literature for similar compounds:

  • Dynamic Vapor Sorption (DVS): This is the standard method for directly measuring moisture uptake.

    • Procedure: A small, precise mass of a pure this compound sample is placed on a microbalance within a controlled climate chamber. The sample is exposed to a programmed sequence of relative humidity levels (e.g., from 0% RH to 95% RH) at a constant temperature (e.g., 25 °C). The mass change is recorded continuously.
    • Data Interpretation: The DRH is identified as the point where a sharp, sustained increase in mass is observed, indicating the onset of deliquescence [3].
  • Stability Testing at Fixed Relative Humidity:

    • Procedure: Place powdered samples of this compound in controlled environment chambers set at specific, high RH levels. Common test conditions include 58%, 76%, 86%, 93%, and 98% RH at 25 °C [3]. The samples should be monitored visually and analyzed periodically (e.g., using X-ray Powder Diffraction (XRPD)) over a set duration.
    • Data Interpretation: The critical RH is the highest level at which the crystal structure remains unchanged. Any dissolution, transformation to a hydrate, or change in form indicates instability at that humidity [3].

Conclusion and Recommendations

  • Consult Specialized Databases: Search deeply in scientific databases like SciFinder, Reaxys, or the ICCA Physical Property Database for any existing experimental data.
  • Empirical Investigation: Given the lack of data, designing and conducting the experimental protocols outlined above is the most reliable path forward.
  • Theoretical Modeling: If you have the necessary parameters (melting properties, etc.), using the PC-SAFT framework can provide initial predictions to guide your experiments.

References

Application Note: Electrolytic Preparation of Sodium Chlorate

Author: Smolecule Technical Support Team. Date: February 2026

1. Objective This protocol outlines a method for the laboratory-scale synthesis of sodium chlorate (NaClO₃) through the electrolysis of a saturated sodium chloride brine solution. The resulting sodium chlorate can subsequently be used in metathesis reactions to produce other chlorates [1].

2. Introduction and Theory Chlorates are powerful oxidizers used in various chemical processes. The industrial and laboratory production primarily involves the electrolysis of chloride salts. The widely accepted mechanism for chlorate formation, as described by Foerster, involves electrochemical and chemical steps [1] [2]:

  • At the anode, chloride ions (Cl⁻) are oxidized to chlorine gas (Cl₂).
  • The dissolved chlorine gas then hydrolyzes to form hypochlorous acid (HClO), which exists in equilibrium with hypochlorite ions (ClO⁻).
  • Chlorate (ClO₃⁻) is formed in the solution through the chemical reaction between hypochlorous acid and hypochlorite ions.

The workflow below illustrates this reaction pathway.

G Start Electrolyte NaCl Solution Anode Anode Reaction (Oxidation) Start->Anode Cl⁻ Intermediate Solution Reactions Anode->Intermediate Cl₂(aq) Intermediate->Intermediate Cl₂ + H₂O ⇌ HClO + Cl⁻ + H⁺ Product Chlorate Formation Intermediate->Product 2HClO + ClO⁻ → ClO₃⁻ + 2Cl⁻ + 2H⁺ End Product NaClO₃ Product->End

3. Materials and Equipment

  • Power Supply: Direct current (DC) power supply, capable of providing 3-7 V and several amps (e.g., 0-30 A range) [3].
  • Electrolysis Cell: A heat-resistant, corrosion-resistant container (e.g., 2-gallon plastic tank).
  • Anode: Carbon rods (or Mixed Metal Oxide (MMO) anodes such as RuO₂/TiO₂ for higher efficiency) [1] [2].
  • Cathode: Stainless steel plate or wire [1] [3].
  • Chemicals: Sodium chloride (NaCl, high purity such as Kosher salt), distilled water [3].
  • Safety Gear: Acid-resistant gloves, safety goggles, and a lab coat.
  • Ventilation: The process must be conducted in a well-ventilated area or fume hood due to the evolution of chlorine and hydrogen gases [3].

4. Detailed Experimental Protocol

Step 1: Electrolyte Preparation Prepare a saturated brine solution.

  • Heat 2 gallons of distilled water to near boiling.
  • Add kosher salt with continuous stirring until no more salt dissolves, ensuring an excess of solid salt remains at the bottom of the container.
  • Allow the solution to cool to room temperature (approx. 20-25°C). The presence of undissolved salt confirms a saturated solution [3].

Step 2: Cell Assembly and Setup

  • Assemble the electrolysis cell. The recommended anode-to-cathode surface area ratio is at least 2:1 (e.g., 44 in² anode vs. 21 in² cathode) to favor chlorate formation [3].
  • Place the electrodes in the cell and fill it with the saturated brine solution, including the excess salt.
  • Connect the electrodes to the DC power supply, ensuring correct polarity.

Step 3: Electrolysis Operation

  • Set the power supply to a constant current mode. A suitable starting point is 4-6 Volts and 4 Amps for a small cell [3].
  • Maintain the electrolyte temperature optimally between 60-80°C. Lower temperatures (e.g., 30°C) can slow the reaction and favor hypochlorite formation over chlorate [1] [3].
  • The initial voltage will drop as electrolysis progresses. Adjust the voltage to maintain a constant current. The completion of the reaction is indicated by a gradual increase in voltage and a decrease in current, suggesting a low chloride ion concentration [3].
  • The total process may take 18-24 hours. Monitor the cell for gas evolution and temperature.

Step 4: Product Recovery and Crystallization

  • Once electrolysis is complete, turn off the power and allow the cell contents to settle. Carbon particles from the anode (if used) will deposit at the bottom [3].
  • Decant or siphon the clear supernatant liquid and filter it to remove any fine particles.
  • Transfer the filtered solution to an evaporation dish and boil it to reduce the water volume. Sodium chlorate crystals will form as the solution concentrates and cools [3].
  • Collect the crystals via vacuum filtration and allow them to dry.

Key Operational Parameters and Data

The table below summarizes critical parameters and findings from the literature on chlorate formation.

Parameter Recommended/Reported Value Context & Impact
Cell Voltage 3.5 - 4.5 V (Chlorate Cell) [1] Voltage must overcome reaction potential & cell resistance.
pH Condition Weakly alkaline (e.g., pH ~9) [2] [4] Higher pH favors chlorate/perchlorate formation over acidic conditions [4].
Temperature 60 - 80°C [1] A compromise between high reaction rate and acceptable corrosion.
Chlorate Formation Pathways Chemical (HClO + ClO⁻) & Electrochemical (Anode oxidation) [2] Two parallel pathways; the chemical route is more current-efficient [1].
Impact of Hydroxyl Radicals (•OH) Significant [4] Scavenging •OH reduces ClO₃⁻/ClO₄⁻ yield, indicating their role in oxidation.

Critical Safety Notes

  • GAS EVOLUTION: The process generates a mixture of hydrogen (flammable/explosive) and chlorine (toxic) gases. Work in a well-ventilated area or fume hood. Never ignite flames nearby [3].
  • CHEICAL HAZARDS: Chlorates are strong oxidizers. Never use ammonium chloride (NH₄Cl) as a chloride source, as it can lead to the formation of highly sensitive and explosive nitrogen trichloride or ammonium chlorate [1].
  • CATHODE PROTECTION: Small amounts of potassium dichromate are sometimes added to the electrolyte to form a protective layer on the cathode, preventing the reduction of hypochlorite/chlorate back to chloride. Handle dichromate with care as it is toxic [1].

Adaptation for Rubidium Chlorate

While direct information is unavailable, you can explore two potential synthetic routes based on general principles [1]:

  • Direct Electrolysis: Perform electrolysis directly on a solution of rubidium chloride (RbCl), following the sodium chlorate protocol. You will need to empirically determine optimal parameters (concentration, temperature, current density) for RbCl.
  • Metathesis Reaction: Synthesize sodium chlorate (NaClO₃) as described, then react it with rubidium chloride (RbCl) in a metathesis reaction. This leverages the lower solubility of RbClO₃ to precipitate it from a mixed solution (e.g., NaClO₃ + RbCl → RbClO₃ + NaCl).

References

Comprehensive Application Notes and Protocols: Neutralization Synthesis of Rubidium Chlorate for Pharmaceutical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

The neutralization reaction between rubidium hydroxide (RbOH) and chloric acid (HClO₃) represents a significant synthetic pathway for producing high-purity rubidium chlorate (RbClO₃), a compound with growing importance in pharmaceutical research and specialty chemical manufacturing. This acid-base reaction follows classic Bronsted-Lowry acid-base theory, where chloric acid donates a proton to the hydroxide ion, forming water and the corresponding salt. The complete balanced chemical equation for this reaction is: RbOH(aq) + HClO₃(aq) → RbClO₃(aq) + H₂O(l) + ΔH. This synthesis protocol is particularly valuable in pharmaceutical development where this compound serves as a precursor for various rubidium-containing compounds with potential therapeutic applications.

Rubidium hydroxide is a strong base that dissociates completely in aqueous solution to yield rubidium ions and hydroxide ions [1]. Chloric acid is classified as a strong acid (pKa ≈ -2.7) and possesses significant oxidizing properties [2]. The combination of these reagents in a controlled neutralization reaction produces this compound, which exhibits greater stability than the parent acid while maintaining useful oxidative characteristics. This stability profile makes it suitable for various pharmaceutical applications where controlled oxidation is required in synthetic pathways. The reaction is highly exothermic, requiring careful thermal management to maintain safety and maximize product yield and purity.

Safety Considerations and Hazard Assessment

Chemical Hazard Profiles
  • Chloric Acid (HClO₃): This strong oxidizer presents severe corrosion hazards and can ignite organic materials upon contact. Solutions above 30% concentration are thermodynamically unstable and may decompose violently, especially at elevated temperatures [2]. The decomposition pathways include: 8HClO₃ → 4HClO₄ + 2H₂O + 2Cl₂ + 3O₂ and 3HClO₃ → HClO₄ + H₂O + 2ClO₂, with oxygen gas representing a significant fire and explosion hazard.

  • Rubidium Hydroxide (RbOH): As a strong base, RbOH solutions are highly corrosive to skin, eyes, and respiratory tissues. Aqueous solutions absorb carbon dioxide from atmosphere, forming rubidium carbonate, which may affect reaction stoichiometry if not properly stored in sealed containers [1].

  • This compound (RbClO₃): The product is a powerful oxidizing agent and may form explosive mixtures with combustible materials. Although more stable than chloric acid, it can still decompose under heat or shock to release oxygen gas [3].

Engineering Controls and Personal Protective Equipment
  • Engineering Controls: All procedures must be conducted in a fume hood with wash-down capability to prevent accumulation of oxidizing residues in ventilation ductwork. Use non-sparking tools and grounded equipment to prevent static discharge. Implement secondary containment for all vessels containing chloric acid [2] [4].

  • Personal Protective Equipment (PPE): Wear acid- and base-resistant gloves (butyl rubber), chemical splash goggles, and a face shield. Use an acid-resistant apron or lab coat and closed-toe shoes. For handling concentrated solutions, consider additional protection against potential splashes [2].

Emergency Procedures
  • Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing while rinsing. Seek immediate medical attention for both acid and base exposures.

  • Eye Exposure: Flush eyes with water for at least 15 minutes using an eyewash station, holding eyelids open to ensure complete irrigation. Seek immediate medical attention.

  • Spill Management: For small spills, neutralize with a weak base (sodium bicarbonate) for acid spills or weak acid (dilute acetic acid) for base spills, then absorb with inert material. For large spills, evacuate area and contact specialized hazardous materials response team.

Experimental Protocol

Reagents and Equipment

Table 1: Required Reagents

Reagent Specification Purity Storage Conditions
Rubidium hydroxide Aqueous solution ≥99% (ACS grade) Inert atmosphere, sealed container
Chloric acid 30% aqueous solution Analytical grade Glass container, dark, cool location
Deionized water USP purified water 18.2 MΩ·cm Room temperature
Argon gas Dry 99.998% Compressed gas cylinder

Table 2: Required Equipment

Equipment Specification Material
Reaction vessel Three-neck round bottom flask Borosilicate glass
pH meter Digital with temperature compensation -
Thermostatic bath Circulating, adjustable 0-100°C -
Addition funnel Pressure-equalizing, 250 mL Borosilicate glass
Filter apparatus Vacuum filtration system Borosilicate glass
Crystallization dish Wide form, 1 L Borosilicate glass
Step-by-Step Synthesis Procedure
  • Solution Preparation:

    • Dilute 5.00 g of rubidium hydroxide to 50 mL with deionized water in a graduated cylinder to create approximately 1 M solution.
    • Measure 45 mL of 30% chloric acid solution and further dilute to 50 mL with deionized water to create approximately 1 M solution.
  • Reaction Setup:

    • Transfer the rubidium hydroxide solution to the three-neck round bottom flask equipped with mechanical stirring.
    • Mount the pH meter and temperature probe through separate necks, ensuring proper immersion.
    • Place the flask in the thermostatic bath set to maintain 5°C throughout the addition phase.
    • Position the addition funnel containing the diluted chloric acid solution.
  • Neutralization Reaction:

    • Begin slow addition of chloric acid solution at a rate of approximately 1-2 mL/min with constant stirring at 300 rpm.
    • Monitor pH continuously throughout addition. The initial pH will be >13, gradually decreasing as acid is added.
    • When pH approaches 7.0, reduce addition rate to 0.5 mL/min to prevent overshooting the equivalence point.
    • Stop addition precisely when stable pH of 7.0 is reached, indicating complete neutralization.
  • Post-Reaction Processing:

    • Continue stirring for additional 30 minutes after acid addition is complete while maintaining temperature at 5°C.
    • Monitor pH stability to confirm reaction completion. A stable pH (7.0±0.1) for 15 minutes indicates complete reaction.

The following workflow diagram illustrates the complete synthesis and isolation procedure:

G Start Start Reaction Setup Prep1 Prepare RbOH Solution (1M in 50mL H₂O) Start->Prep1 Prep2 Prepare HClO₃ Solution (1M in 50mL H₂O) Prep1->Prep2 Setup Assemble Reaction Apparatus with Cooling (5°C) Prep2->Setup Neutralization Controlled Acid Addition Monitor pH & Temperature Setup->Neutralization CheckpH pH = 7.0? Neutralization->CheckpH CheckpH->Neutralization No PostReaction Post-Reaction Stirring (30 minutes) CheckpH->PostReaction Yes Crystallization Concentrate Solution & Crystallize PostReaction->Crystallization Filtration Vacuum Filtration & Wash with Cold EtOH Crystallization->Filtration Drying Dry Product (60°C, 2 hours) Filtration->Drying Analysis Product Analysis & Characterization Drying->Analysis End Pure RbClO₃ Product Analysis->End

Figure 1: Experimental workflow for this compound synthesis

Product Isolation and Purification

Crystallization and Filtration

Following the neutralization reaction, the this compound solution requires concentration and crystallization to isolate the solid product. Transfer the reaction solution to a crystallization dish and slowly evaporate at ambient temperature or under reduced pressure at 30°C until approximately 50% of the original volume remains. Alternatively, for faster crystallization, cool the solution to 0°C with constant stirring to promote crystal formation. Once crystals have formed, collect the product by vacuum filtration using a Buchner funnel with medium-porosity filter paper. Wash the crystals with two 10-mL portions of ice-cold ethanol to remove residual water. Transfer the damp crystals to a watch glass or drying dish for further processing.

Drying and Storage

The washed this compound crystals must be thoroughly dried to prevent caking and decomposition. Spread the crystals in a thin layer and dry in a vacuum desiccator over anhydrous calcium sulfate at 60°C for 2 hours, or until constant mass is achieved. The dried product should be stored in a dark, glass container with a tight-sealing lid, clearly labeled with contents, date of preparation, and hazard warnings. For long-term storage, keep the container in a cool, dry place away from direct sunlight, combustible materials, and reducing agents. Under these conditions, this compound remains stable indefinitely.

Analytical Methods and Characterization

Quantitative Analysis and Quality Control

Table 3: Analytical Methods for RbClO₃ Characterization

Analysis Method Parameters Specification Reference Standard
Ion chromatography Chlorate content ≥98.5% (w/w) USP <191>
Flame photometry Rubidium content 63.5-65.5% (w/w) ASTM E1479
  • Potentiometric titration | Acidic impurities | ≤0.5% (as HCl) | USP <541> | | Karl Fischer titration | Water content | ≤0.2% (w/w) | USP <921> | | XRD analysis | Crystal structure | Orthorhombic system | ICDD database | | Laser diffraction | Particle size distribution | D50: 50-150 μm | USP <429> |
Spectroscopic and Physical Properties
  • FTIR Analysis: The FTIR spectrum of this compound displays characteristic absorption bands at 935 cm⁻¹ (symmetric Cl-O stretch), 980 cm⁻¹ (asymmetric Cl-O stretch), and 610 cm⁻¹ (O-Cl-O bending). Compare against reference spectrum to confirm identity and detect potential contaminants.

  • Thermal Analysis: Conduct thermogravimetric analysis (TGA) with a heating rate of 10°C/min under nitrogen atmosphere. This compound decomposes at 281°C to yield rubidium chloride and oxygen gas, with theoretical mass loss of 34.6% for pure compound [3]. Monitor for unexpected mass changes at lower temperatures which may indicate impurities.

  • Solubility Profile: Determine solubility in water at various temperatures. This compound exhibits increasing solubility with temperature: 1.09 g/100 mL at 0°C, 1.30 g/100 mL at 25°C, and 17.39 g/100 mL at 99°C [3]. This temperature-dependent solubility is exploited in the crystallization process.

Pharmaceutical Applications and Process Scaling

Therapeutic Potential and Formulation Considerations

This compound serves as a versatile synthetic intermediate in pharmaceutical development, particularly in the synthesis of rubidium-based compounds with potential neurological applications. While this compound itself does not have direct therapeutic applications due to its oxidative properties, it provides a high-purity source of rubidium ions for further chemical transformations. In preclinical research, rubidium salts have shown potential as mood stabilizers and in the treatment of depressive disorders, though clinical applications remain investigational.

When formulating rubidium-containing pharmaceuticals, the oxidative nature of chlorate must be addressed through chemical reduction or transformation to more pharmaceutically acceptable species such as rubidium chloride. All process development should adhere to Good Manufacturing Practices (GMP) guidelines when intended for pharmaceutical applications, with particular attention to control of genotoxic impurities in the final drug substance.

Scale-up Considerations and Process Optimization

For industrial-scale production of this compound, several factors require careful optimization:

  • Reactor Design: Use glass-lined or Hastelloy reactors with efficient cooling jackets to manage the exothermic neutralization reaction. Implement automated pH control systems for precise endpoint detection.

  • Process Economics: Rubidium sources represent significant cost drivers. Implement process analytical technology (PAT) to maximize yield and minimize reagent excess. Consider recycling mother liquors from crystallization steps to improve overall utilization.

  • Quality by Design: Apply QbD principles to identify critical process parameters (CPPs) and their relationship to critical quality attributes (CQAs). Key parameters include reaction temperature, addition rate, crystallization cooling rate, and drying conditions.

  • Environmental Considerations: Develop procedures for treatment of waste streams containing rubidium compounds. Implement recycling protocols for rubidium recovery when economically feasible.

Conclusion

This protocol provides a comprehensive and reproducible method for synthesizing high-purity this compound through neutralization of rubidium hydroxide with chloric acid. The procedure emphasizes safety considerations essential when handling strong oxidizers and bases, while providing detailed guidance for product isolation, purification, and characterization. The resulting this compound exhibits consistent quality suitable for pharmaceutical research and development applications.

The neutralization synthesis approach offers advantages of high atom economy, minimal byproduct formation, and straightforward scale-up potential. With appropriate modifications to comply with Good Manufacturing Practices, this synthetic methodology can be adapted for production of this compound as a pharmaceutical intermediate under controlled manufacturing conditions.

References

Comprehensive Application Notes and Protocols: Recrystallization Purification of Rubidium Chlorate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Recrystallization represents a fundamental purification technique extensively employed in pharmaceutical development and fine chemical synthesis to achieve high-purity crystalline materials. This technique leverages differential solubility characteristics between target compounds and impurities across varying temperatures. For pharmaceutical applications, particularly with compounds like rubidium chlorate, achieving exceptional purity is paramount as even trace impurities can significantly impact therapeutic efficacy, safety profiles, and regulatory approval. These application notes provide detailed protocols and analytical frameworks for the purification of this compound via recrystallization, specifically tailored for research scientists and process chemists in drug development environments.

The purification of metal chlorates like this compound demands meticulous attention to solvent selection, crystallization kinetics, and isolation techniques to obtain pharmaceutically acceptable material. Unlike simple laboratory recrystallizations, process-scale purification for drug development must ensure batch-to-batch consistency, documented purity profiles, and validated recovery rates. This document bridges fundamental recrystallization principles with advanced practical considerations specific to this compound, providing a comprehensive resource for researchers implementing this purification methodology within regulated development environments.

Theoretical Principles and Solvent Selection

Fundamental Principles of Recrystallization

Recrystallization operates on the principle that most solid compounds demonstrate increased solubility in heated solvents compared to cool solvents [1]. When a saturated solution prepared at elevated temperatures is gradually cooled, it becomes supersaturated, creating a thermodynamic driving force for crystallization. During this process, the desired compound preferentially forms ordered crystals while impurities remain dissolved in the mother liquor due to their distinct molecular interactions with the solvent [2]. The underlying mechanism involves two critical stages: nucleation, where solute molecules assemble into stable crystalline clusters, and crystal growth, where additional solute molecules deposit onto these nascent crystalline surfaces [1].

The efficiency of recrystallization purification depends significantly on the crystallization kinetics. Rapid cooling typically induces numerous nucleation sites, yielding many small crystals that may potentially trap impurities within their lattice structures. In contrast, slow cooling promotes fewer nucleation events but allows for larger, more perfectly formed crystals with superior internal ordering and reduced impurity incorporation [1]. For pharmaceutical applications like this compound purification, where crystal habit and size distribution may influence downstream processing, controlling the cooling profile represents a critical process parameter that directly impacts both purity and physical characteristics of the final product.

Solvent Selection Methodology

Identifying an optimal recrystallization solvent constitutes perhaps the most crucial step in process development. The ideal solvent should demonstrate temperature-dependent solubility for the target compound, with high solubility at elevated temperatures and significantly reduced solubility at lower temperatures [1]. Several additional factors must be considered during solvent selection, including the solvent's boiling point, the compound's melting characteristics, and impurity behavior. Specifically, the solvent should possess a boiling point between 40°C and 120°C to establish sufficient solubility gradient while facilitating practical solvent removal [1]. Additionally, the solvent's boiling point must remain below the compound's melting point to prevent oiling out—a phenomenon where the compound separates as an amorphous liquid phase rather than crystalline solid [1].

For this compound, which exhibits ionic character and polar nature typical of inorganic salts, polar solvents generally provide superior solubility characteristics. When a single solvent fails to meet all ideal criteria, solvent pairs comprising a dissolution solvent and an anti-solvent may be employed [1]. The following table summarizes key solvent properties relevant to this compound recrystallization:

Table 1: Solvent Properties for this compound Recrystallization

Solvent Polarity Boiling Point (°C) Solubility Characteristics Safety Considerations
Water High 100 High temperature dependence Low toxicity, easy handling
Methanol High 65 Good solubility for polar compounds Flammable, requires ventilation
Ethanol High 78 Moderate to high solubility Low toxicity, commonly pharmaceutically accepted
Acetone Moderate 56 May work as anti-solvent Highly flammable, requires cold conditions
Ethyl Acetate Moderate 77 Limited solubility for ionic compounds Flammable, acceptable for pharmaceuticals

The selection process involves systematic experimental screening where small quantities of this compound are tested with potential solvents both at room temperature and at boiling point [1]. A promising solvent should dissolve the compound completely when hot while allowing substantial crystallization upon cooling. For this compound, aqueous recrystallization often proves optimal due to the compound's likely higher solubility in hot water and significantly reduced solubility in cold water, though mixed solvent systems incorporating water with ethanol or methanol may provide superior purification for specific impurity profiles.

Table 2: Solvent Pair Systems for Potential Use with this compound

Primary Solvent Anti-solvent Miscibility Application Notes
Water Ethanol High May improve crystal habit and yield
Water Acetone High Can reduce overall solubility effectively
Methanol Toluene Moderate Less suitable for ionic compounds
Ethanol Hexane Limited May require careful addition with agitation

Experimental Protocol

Equipment and Materials

Required Equipment:

  • Erlenmeyer flasks (250-500 mL)
  • Hotplate with magnetic stirring capability
  • Büchner or Hirsch funnel with filtration flask
  • Vacuum source (aspirator or vacuum pump)
  • Thermometer (0-150°C range)
  • Filter paper (appropriate pore size for crystal retention)
  • Ice bath container
  • Insulating material (paper towels or cork rings)
  • Glass stirring rod
  • Fume hood (mandatory for solvent operations)

Materials:

  • Crude this compound (impure starting material)
  • Selected recrystallization solvent (e.g., distilled water)
  • Boiling chips or magnetic stir bar
  • Ice for cooling bath
  • Wash solvent (cold, same as recrystallization solvent)
Step-by-Step Procedure

1. Solvent Preparation and Dissolution

Weigh the crude this compound sample accurately and record the mass. Transfer the material to a clean Erlenmeyer flask—the sloping sides help minimize solvent evaporation and potential bumping [1]. Add a magnetic stir bar or several boiling chips to promote even heating and prevent violent boiling. In a separate flask, heat a sufficient volume of the selected solvent (typically water for this compound) to boiling, ideally 20-30% more than the minimum required for complete dissolution [1].

Add hot solvent in small increments to the flask containing this compound, swirling gently after each addition while maintaining the mixture on a hotplate. Continue adding solvent until complete dissolution occurs, noting the total volume used. If insoluble impurities are present (evidenced by persistent particulate matter despite additional solvent), proceed with hot filtration as described in the following section.

2. Hot Filtration (If Required)

Prepare a fluted filter paper positioned in a stemless funnel. Pre-heat the filtration apparatus using hot solvent vapors or an oven to prevent premature crystallization during transfer [1]. Add approximately 10-20% excess hot solvent to the solution to compensate for evaporation losses during filtration [1].

Quickly pour the hot solution through the filter paper, collecting the filtrate in a clean Erlenmeyer flask. If crystals begin to form during filtration, add a small volume of warm solvent to redissolve them. The hot filtration removes insoluble impurities that could otherwise act as nucleation sites for imperfect crystal growth or become incorporated in the final product.

3. Crystallization and Cooling

Once filtration is complete, cover the flask loosely with a watch glass to prevent contamination while allowing slight solvent evaporation. Set the flask on an insulated surface (paper towels or cork ring) to ensure controlled, gradual cooling [1]. Allow the solution to cool undisturbed to room temperature—typically requiring 30-60 minutes depending on volume.

After reaching ambient temperature, further enhance crystal formation by carefully transferring the flask to an ice bath for 30-60 minutes [1]. This temperature reduction maximizes yield by decreasing compound solubility. If crystal formation fails to initiate, employ crystallization induction techniques such as gently scratching the flask interior with a glass rod at the liquid-air interface or introducing a small seed crystal of pure this compound.

4. Crystal Isolation and Washing

Set up the vacuum filtration system with Büchner or Hirsch funnel clamped securely to a ring stand. Place appropriately sized filter paper in the funnel and wet it with a small amount of cold solvent to ensure proper sealing [1].

Swirl the crystal-containing flask gently to suspend crystals, then pour the mixture into the filtration funnel under vacuum. Rinse the flask with small portions of cold solvent to transfer residual crystals. Once transferred, wash the crystals on the filter with minimal cold solvent to remove adherent mother liquor containing impurities [1].

5. Drying and Storage

Maintain vacuum filtration for several minutes to remove excess solvent. Transfer crystals to a watch glass or petri dish, spreading them evenly to facilitate drying. For final drying, allow crystals to air-dry uncovered for 24 hours, use a vacuum desiccator for 2-4 hours, or employ a low-temperature drying oven (40-50°C) for 30-60 minutes [1]. Once completely dry, weigh the purified material and calculate percentage recovery. Store pure this compound in a tightly sealed container protected from light and moisture with appropriate labeling including date, batch information, and calculated purity.

The following workflow diagram illustrates the complete recrystallization process:

G Start Start: Impure this compound SolventSelect Solvent Selection & Testing Start->SolventSelect Dissolution Dissolution in Hot Solvent SolventSelect->Dissolution HotFiltration Hot Filtration (If Required) Dissolution->HotFiltration Cooling Gradual Cooling & Crystallization HotFiltration->Cooling Insoluble impurities present HotFiltration->Cooling No insoluble impurities IceBath Ice Bath Cooling (Complete Crystallization) Cooling->IceBath Isolation Vacuum Filtration & Crystal Isolation IceBath->Isolation Washing Cold Solvent Washing Isolation->Washing Drying Drying Washing->Drying End End: Pure Rubidium Chlorate Crystals Drying->End

Figure 1: Recrystallization Workflow for this compound Purification

Yield Calculation and Analysis

Percent Recovery Calculation

Percent recovery provides a quantitative measure of process efficiency, representing the mass percentage of purified material recovered relative to the initial crude sample [3]. Calculate percent recovery using the following fundamental formula:

Percent Recovery = (Mass of Purified Compound / Mass of Crude Compound) × 100% [3]

For example, if you begin with 5.00 g of impure this compound and obtain 3.85 g of purified crystals after recrystallization:

Percent Recovery = (3.85 g / 5.00 g) × 100% = 77.0%

This calculation assumes the initial material comprises primarily the target compound with impurities constituting a minor fraction. When the crude material contains significant impurities, the calculated recovery reflects both purification efficiency and the actual target compound content in the starting material [4]. In pharmaceutical development, it's essential to balance recovery percentage against purity requirements, as excessively high recoveries may indicate inadequate purification while very low recoveries suggest process inefficiency.

Factors Influencing Recovery

Multiple factors impact recrystallization recovery, with solvent volume representing one of the most significant controllable variables. Excessive solvent reduces yield by increasing compound retention in the mother liquor, while insufficient solvent may lead to impurity incorporation [1]. The cooling profile substantially affects both recovery and purity—gradual cooling typically yields larger, purer crystals but may slightly reduce recovery compared to rapid cooling which produces smaller crystals with higher surface area for impurity adsorption.

Temperature management during crystal isolation also influences recovery. Incomplete cooling or warm filtration equipment can redissolve crystals, diminishing yield. Proper washing technique using minimal cold solvent removes impurities without significantly dissolving crystalline material [1]. For mixed solvent systems, the anti-solvent addition rate requires optimization—too rapid addition may cause oiling out or excessive nucleation, while too slow addition reduces process efficiency.

Table 3: Troubleshooting Common Recrystallization Issues

Problem Potential Causes Solutions
No crystal formation Insufficient cooling, excessive solvent, no nucleation sites Scratch flask, add seed crystal, evaporate excess solvent
Oil formation instead of crystals Cooling too rapid, solvent inappropriate, compound decomposition Slow cooling, change solvent, ensure proper temperature control
Low recovery Excessive solvent, inefficient filtration, rapid cooling Optimize solvent volume, pre-chill funnel, extend cooling time
Poor purity Too much solvent used, fast crystallization, inadequate washing Use minimum solvent, slow cooling, optimize wash volume
Crystal size too small Rapid cooling, excessive agitation Slow cooling, reduce agitation during crystallization

Purity Assessment and Troubleshooting

Purity Evaluation Methods

Following recrystallization, comprehensive purity assessment is essential for pharmaceutical-grade materials. Several analytical techniques provide validation of purification efficacy:

  • Melting Point Analysis: Pure crystalline compounds typically exhibit sharp, well-defined melting points with minimal range (≤1-2°C). Impure compounds demonstrate melting point depression and broader ranges. Compare pre- and post-recrystallization melting behavior to qualitatively assess purity improvement [4].

  • X-ray Crystallography: This technique provides definitive structural information and purity confirmation at molecular level resolution. Single crystals suitable for X-ray analysis indicate high purity, as impurities disrupt crystal lattice formation [2].

  • Visual Inspection: High-purity crystals generally display uniform morphology, colorlessness (if applicable), and translucence. Color variations, irregular structures, or cloudiness may indicate residual impurities.

For this compound, additional analytical methods such as ion chromatography (chlorate anion purity), atomic absorption spectroscopy (rubidium cation purity), and ICP-MS (trace metal contaminants) may be employed depending on intended pharmaceutical application and regulatory requirements.

Troubleshooting Common Issues

Even with optimized protocols, recrystallization may encounter challenges requiring intervention:

Poor Crystal Formation: If crystals fail to form after cooling, the solution may be undersaturated. Gently evaporate excess solvent before recooling, introduce seed crystals, or scratch the flask interior with a glass rod at the solution-air interface to provide nucleation sites [1].

Oil Formation: Instead of crystalline material, the compound may separate as an amorphous oil if cooled too rapidly or if the solvent's boiling point approaches the compound's melting point. Reheat the oil and slow the cooling rate significantly, or consider alternative solvent systems with different polarity [1].

Low Percent Recovery: Inadequate yield often results from excessive solvent volume, insufficient cooling, or premature termination of crystallization. Concentrate the mother liquor by evaporation and recool to obtain additional crop of crystals, though this secondary crop typically exhibits lower purity than the initial batch.

Poor Purity Improvement: If purified material demonstrates inadequate purity enhancement, consider multiple recrystallizations, alternative solvent systems, or preliminary purification via alternative methods (e.g., extraction or chromatography) before recrystallization [1]. For specific impurity profiles, activated carbon treatment during the hot dissolution phase may remove colored impurities, though this may also adsorb some target compound.

Conclusion

Recrystallization represents a powerful, versatile technique for purifying this compound to pharmaceutical standards when systematically applied with attention to fundamental principles. Successful implementation requires methodical solvent selection, controlled crystallization kinetics, and meticulous isolation techniques. The optimized protocol detailed in these application notes balances purity requirements with practical efficiency, providing researchers with a validated framework for producing high-purity this compound suitable for drug development applications.

Future method enhancements may explore mixed solvent systems for improved crystal habit control, gradient cooling profiles to optimize crystal size distribution, and analytical monitoring of the crystallization process for quality-by-design implementation. When properly executed, recrystallization remains one of the most effective and economically viable purification methods for solid compounds in pharmaceutical research and development.

References

rubidium chlorate ethanol-water mixture recrystallization

Author: Smolecule Technical Support Team. Date: February 2026

Principles of Recrystallization and Solvent Selection

Recrystallization purifies a solid compound by dissolving it in a hot solvent and then cooling the solution to form pure crystals. The key to success lies in selecting a solvent where the compound has high solubility at high temperatures and low solubility at low temperatures [1] [2]. The impurity should either be very soluble in the cold solvent or insoluble in the hot solvent so it can be filtered out [1] [3].

For a compound like rubidium chlorate, a mixed solvent system like ethanol-water is often advantageous. Such a mixture can behave like ethanol (a less polar solvent) at high temperatures and like water (a more polar solvent) at low temperatures [4]. This large solubility difference between hot and cold conditions is ideal for high recovery of purified material.

The table below compares the properties of pure and mixed solvents for recrystallizing a polar compound like this compound.

Solvent System Key Characteristics Suitability for Polar Solids (e.g., RbClO₃) Key Considerations
Water Highly polar, high boiling point, inexpensive, safe [1] [5]. Likely high Ideal if solubility temperature dependence is favorable; may not work if solubility in cold water is too high [5].
Ethanol Polar, intermediate boiling point [1]. Moderate to low Compound may be too soluble in cold ethanol, limiting crystal recovery [6].
Ethanol-Water Mixture Tunable polarity; behaves more like ethanol when hot, water when cold [4]. Highly promising Allows fine-tuning of solubility; the optimal ratio must be determined experimentally.

Proposed Experimental Protocol for this compound

This protocol adapts standard recrystallization methods for use with a this compound and an ethanol-water solvent system [1].

Preliminary Solvent Screening and Ratio Optimization
  • Objective: Find the ethanol-to-water ratio that gives the best solubility profile for your specific sample of this compound.
  • Procedure:
    • Place ~50 mg of crude this compound into several small test tubes.
    • To each tube, add 0.5-1 mL of solvent with a different ethanol/water ratio (e.g., 100% water, 70/30, 50/50, 30/70 ethanol/water, 100% ethanol).
    • Swirl each tube at room temperature. If the solid dissolves completely in any tube at room temperature, that solvent is too good and will yield low recovery.
    • For tubes where the solid does not dissolve at room temperature, heat them in a water bath. If the solid dissolves completely upon heating, you have found a candidate solvent ratio.
    • Cool the tubes. The ratio that yields the highest amount of crystalline solid upon cooling is the most effective.
Dissolution and Hot Filtration
  • Equipment: Erlenmeyer flask, hotplate, boiling chips or stir bar, fluted filter paper, glass funnel.
  • Procedure:
    • Place the crude this compound in an Erlenmeyer flask. Using a flask with sloping sides helps minimize evaporation and boil-overs [1].
    • Heat the optimized ethanol-water solvent mixture in a separate flask, adding boiling chips or a stir bar to prevent bumping.
    • Add the hot solvent to the solid in small portions, swirling and heating the mixture between additions. Continue until the solid just dissolves. Avoid adding a large excess of solvent [1].
    • If insoluble impurities are present, perform a hot filtration. Add a 10-20% excess of hot solvent to account for evaporation, then quickly pour the solution through the fluted filter paper into a clean flask [1].
Crystallization and Crystal Growth
  • Procedure:
    • Let the clear, hot solution stand undisturbed at room temperature, lightly covered to keep out dust.
    • Slow cooling promotes the formation of large, pure crystals. Do not agitate the solution during this phase.
    • If crystals do not form, you can induce crystallization by scratching the inside of the flask with a glass rod or adding a tiny "seed" crystal of pure this compound [1].
    • After crystallization at room temperature, place the flask in an ice bath for 30-60 minutes to maximize yield [1].
Isolation, Washing, and Drying
  • Equipment: Büchner or Hirsch funnel, vacuum flask, filter paper, spatula.
  • Procedure:
    • Isolate the crystals by vacuum filtration.
    • Rinse the crystals with a small amount of fresh, cold ethanol-water mixture (using the same ratio as your solvent) to dissolve and wash away impurities adhering to the crystal surfaces [1].
    • Dry the crystals by drawing air through them in the funnel for several minutes. For further drying, spread them on a watch glass to air-dry or use a vacuum desiccator [1].

Troubleshooting Guide

The following table outlines common problems, their causes, and potential solutions.

Problem Possible Causes Solutions
No crystal formation upon cooling. Solvent is too good (solubility too high); too much solvent used; cooling too fast [1]. Reheat and evaporate some solvent, then re-cool. Scratch flask interior or add a seed crystal.
Oil formation instead of crystals. Compound's melting point is depressed by solvent or impurities [1]. Reheat until oil dissolves, then cool more slowly. Use a different solvent or solvent pair.
Low yield of purified crystals. Excessive solvent used; solution cooled too rapidly; solubility in cold solvent is still significant [4]. Optimize solvent volume; ensure slow cooling; consider a different solvent ratio with lower cold solubility.
Poor purification (impurities in crystals). Cooling too fast forming small crystals that trap impurities; impurities have similar solubility [1]. Cool more slowly. Perform a second recrystallization.

Experimental Workflow and Data Documentation

For clarity and reproducibility, document your process. The workflow below outlines the key stages of the recrystallization process.

G Start Start: Crude this compound Step1 1. Solvent Screening & Ratio Optimization Start->Step1 Step2 2. Dissolution and Hot Filtration Step1->Step2 Step3 3. Crystallization & Crystal Growth Step2->Step3 Step4 4. Isolation, Washing, and Drying Step3->Step4 End End: Pure RbClO₃ Crystals Step4->End

When conducting your experiments, record all data in a table like the one below.

Experiment ID Solvent Ratio (EtOH:H₂O) Solubility (Hot) Solubility (Cold) Crystal Quality Percent Recovery Purity Notes (e.g., Appearance)
Exp-01 0:100 Complete Low Large, clear crystals 85% White, free-flowing
Exp-02 30:70 Complete Moderate Small needles 75% Slightly off-white
Exp-03 50:50 Complete High Very few crystals 15% -
Exp-04 70:30 Partial - - - Did not proceed

Safety and Best Practices

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.
  • Fume Hood: Perform all steps involving heating solvents in a fume hood to prevent exposure to vapors and to ensure adequate ventilation [1].
  • Heating Precautions: Use boiling chips or a stir bar to prevent violent bumping and potential boil-overs. Be aware that chlorates can be strong oxidizing agents. Avoid heating in the presence of easily oxidizable materials.
  • Waste Disposal: Dispose of all mother liquors and solvent wastes according to your institution's regulations for heavy metals and oxidative compounds.

I hope this structured protocol provides a solid foundation for your work. Determining the optimal solvent ratio through careful experimentation is the key to a successful purification.

References

Foundational Principles of Controlled Crystallization

Author: Smolecule Technical Support Team. Date: February 2026

Controlled crystallization is a separation technique used to obtain a pure solid substance with a specific crystal size, shape, and habit. The process is primarily governed by two key stages [1]:

  • Nucleation: The initial formation of stable clusters (nuclei) of solute molecules or atoms. This can be homogeneous (without external surfaces) or heterogeneous (facilitated by impurities or surfaces).
  • Crystal Growth: The subsequent increase in crystal size as more solute molecules add to the existing nuclei.

The main driving force for both stages is supersaturation, a state where the solution contains more dissolved solute than it would under equilibrium conditions. The methods to achieve supersaturation are detailed in the experimental section below. Precise control over the rates of nucleation and growth is essential for producing a material with the desired attributes [2] [1].

Experimental Methods for Controlled Crystallization

Several techniques can be employed to achieve controlled crystallization. The choice of method depends on the solute's solubility characteristics and the target crystal properties. The table below summarizes the most common techniques.

Method Principle Key Controlling Parameters Target Crystal Attributes
Cooling Crystallization [1] Reduce solution temperature to decrease solute solubility. Initial concentration, cooling rate, final temperature, agitation rate. Narrow size distribution, defined crystal habit.
Antisolvent Crystallization [2] [1] Add a solvent in which the solute has low solubility to reduce overall solubility. Antisolvent type, addition rate (fast/slow), agitation intensity, addition point in vessel. Small microcrystals, narrow size distribution, uniform habit [2].
Evaporative Crystallization [1] Remove solvent to increase solute concentration. Temperature, pressure, surface area, gas flow rate (for forced evaporation). Larger crystals, defined crystal forms.
Reactive Crystallization In-situ chemical reaction generates a sparingly soluble product. Reactant concentrations, addition rates, mixing efficiency, pH. Fine powders, specific polymorphs.

Proposed General Protocol for Antisolvent Crystallization

The following is a detailed protocol, inspired by a study on sodium nitroprusside, that can be adapted for RbClO₃. This method is particularly effective for producing microcrystals with a narrow size distribution [2].

Solution Preparation
  • Prepare a saturated solution of RbClO₃ in a primary solvent (e.g., water). Heat slightly if necessary to ensure complete dissolution.
  • Filter the hot solution through a 0.45 μm membrane filter to remove any particulate impurities.
  • Select a suitable antisolvent in which RbClO₃ has very low solubility (e.g., acetonitrile, ethanol, or acetone). Ensure the antisolvent is miscible with the primary solvent.
Crystallization Procedure
  • Place a defined volume of the clear, saturated RbClO₃ solution into a crystallization vessel equipped with magnetic stirring.
  • Begin agitation at a constant, moderate speed to ensure good mixing without excessive shear.
  • Using a calibrated syringe pump, add the antisolvent to the solution at a controlled, slow, and constant rate. A typical target might be 1-5 mL per minute.
  • Maintain a constant temperature using a water bath.
  • Monitor the solution for the onset of nucleation, observed as a persistent cloudiness.
  • Once addition is complete, continue stirring for a set period to allow for crystal aging and uniform growth.
Product Isolation and Analysis
  • Separate the crystals from the mother liquor by vacuum filtration.
  • Wash the crystal cake with a small amount of pure antisolvent to remove residual mother liquor.
  • Dry the crystals in a vacuum oven at room temperature to remove all solvent traces.
  • Characterization: The final product should be characterized using:
    • Microscopy: Analyze crystal size, shape, and habit.
    • Laser Diffraction: Measure particle size distribution.
    • X-ray Diffraction (XRD): Confirm crystal phase and purity.

Workflow for Process Optimization

The following diagram illustrates the logical workflow for developing and optimizing a controlled crystallization process, integrating the principles and methods described above.

G start Start: Define Crystallization Goal sol_char RbClO₃ Solubility Profiling start->sol_char method_sel Select Crystallization Method sol_char->method_sel exp_design Design of Experiments (DoE) method_sel->exp_design e.g., Antisolvent execute Execute Crystallization Run exp_design->execute analyze Analyze Crystal Product execute->analyze success Target Achieved? analyze->success success->exp_design No, Optimize end End: Finalized Protocol success->end Yes

Key Parameters to Monitor and Control

For a robust and reproducible process, closely monitor the parameters in the following table. They are critical for achieving the target Crystal Quality Attributes (CQAs).

Process Parameter Impact on Crystallization Recommended Monitoring Method
Supersaturation Level Directly controls nucleation & growth rates; high levels can lead to instability and poor control. In-situ probes (e.g., ATR-FTIR, FBRM).
Temperature Affects solubility, supersaturation, and kinetic rates of nucleation and growth. Calibrated temperature probe.
Agitation Rate Influences mixing uniformity, heat/mass transfer, and can cause crystal breakage. Controlled stirrer motor.
Antisolvent Addition Rate A slow, controlled rate is crucial to manage supersaturation and avoid uncontrolled nucleation [2]. Syringe pump.
Final Solvent Composition Determines the final yield and can influence crystal form (polymorph). Gravimetric or chromatographic analysis.

Conclusion and Adaptation Guidance

This application note provides a comprehensive framework for designing a controlled crystallization process. To apply this to rubidium chlorate (RbClO₃), your first step should be to gather its specific solubility data in various pure and mixed solvents. The antisolvent method is a strong candidate for producing a narrow distribution of microcrystals, provided the addition rate is carefully controlled [2]. Success will depend on a systematic approach, beginning with robust solubility profiling and proceeding through iterative cycles of experimentation and analysis to define the optimal operating space for your specific goals.

References

high-purity rubidium chlorate single crystal growth

Author: Smolecule Technical Support Team. Date: February 2026

Insights from Related Research

While direct information on rubidium chlorate is limited, research on other rubidium crystals offers valuable insights:

  • Growth of Rubidium Hydrogen Succinate Hydrate: A 2024 study successfully grew a different rubidium-based crystal, Rubidium Hydrogen Succinate Hydrate (RbHSH), using the Slow Evaporation Solution Growth Technique (SEST) at room temperature, with water as a solvent [1]. The crystal was characterized as having a triclinic structure, was thermally stable up to 174°C, and exhibited properties suitable for nonlinear optical (NLO) applications [1].
  • Solid-State Single Crystal Growth (SSCG): For materials that are difficult to grow from melt or solution, Solid-State Single Crystal Growth is a promising alternative [2]. This method converts a polycrystalline material into a single crystal within a solid state, often using conventional sintering equipment. It is particularly useful for complex chemical compositions or materials with incongruent melting behavior [2].

Crystal Growth Techniques Overview

The table below summarizes the general classes of single-crystal growth methods relevant to your research, based on the literature.

Technique Core Principle Relevance to Rubidium Salts
Solution Growth (e.g., SEST) Crystallization from a saturated solution as the solvent slowly evaporates [1]. Highly relevant for water-soluble salts like this compound; suitable for complex compositions [2] [1].
Solid-State Single Crystal Growth (SSCG) Conversion of a polycrystalline solid into a single crystal through heat treatment, exploiting abnormal grain growth [2]. A viable alternative if solution or melt methods are unsuitable; can be more cost-effective [2].
Melt Growth Techniques Solidification of a pure substance from its molten state [2]. Common for many crystals but requires high temperatures and can face challenges with chemical homogeneity [2].

Proposed Experimental Workflow

Based on the general principles and related work, here is a proposed high-level workflow for exploring the growth of this compound single crystals. The following diagram outlines the key decision points and processes.

CrystalGrowthWorkflow start Start: Objective Definition method_sel Method Selection start->method_sel soln_path Solution Growth Path method_sel->soln_path  Preferred for  chlorates? solid_path Solid-State Growth Path method_sel->solid_path  If melt/solution  fails purify 1. Precursor Purification soln_path->purify synth_poly 1. Synthesize Polycrystalline RbClO3 solid_path->synth_poly saturate 2. Solution Saturation purify->saturate evaporate 3. Slow Evaporation saturate->evaporate char Crystal Characterization evaporate->char press 2. Press into Pellet synth_poly->press sinter 3. Sinter with Seed Crystal press->sinter sinter->char end End: Application char->end

Diagram Title: Single Crystal Growth Workflow

Suggested Characterization Methods

Once a crystal is grown, its quality and properties must be confirmed. The table below lists standard characterization techniques, with examples of the data they provide from a related crystal, RbHSH [1].

Characterization Method Data Output & Purpose Example from RbHSH Crystal [1]
X-ray Diffraction (XRD) Determines crystal system and unit cell parameters. Confirmed triclinic system with space group P¹ [1].
FTIR Spectroscopy Identifies functional groups and molecular bonding. Identified intramolecular O-H-O and C-H-O bonding [1].
UV-Vis Spectroscopy Measures optical transparency and band gap. 89% transparency with a low cutoff wavelength of 240 nm and a band gap of 5.21 eV [1].
Thermal Analysis (TGA/DSC) Assesses thermal stability and decomposition points. Thermally stable up to 174 °C [1].
Mechanical Analysis Determines hardness and other mechanical properties. Classified as a "hard material" [1].
Photoluminescence (PL) Spectroscopy Analyzes light emission properties. Emitted blue light with a wavelength of 484 nm [1].

Recommendations for Protocol Development

Given the lack of a direct recipe, here are steps you can take to develop a working protocol:

  • Start with Solution Growth: Given the success with RbHSH and the likely solubility of this compound, begin with the Slow Evaporation Solution Technique (SEST) [1]. You will need to experimentally determine optimal conditions such as solvent type (e.g., water), saturation temperature, and evaporation rate.
  • Prioritize High-Purity Precursors: The starting point for high-purity crystals is high-purity materials. Use the highest purity rubidium and chlorate precursors available. A recent 2024 study on rubidium extraction highlights a "crystal ripening microextraction" strategy for obtaining high-purity rubidium from mixed salts, which could inform your precursor sourcing or purification steps [3].
  • Consider SSCG as a Backup: If solution growth does not yield satisfactory results, the Solid-State Single Crystal Growth (SSCG) method is a powerful alternative, especially for achieving high purity as it avoids solvents and melts [2].
  • Consult Historical literature: A 1971 publication on the growth of "Manganese Chlorides of Rubidium and Cesium" suggests that detailed, older protocols for related inorganic rubidium crystals may exist in archives, which could be adapted for your work [4].

References

Comprehensive Application Notes and Protocols: Electrolytic Production of Rubidium Chlorate for Research and Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Scope

Rubidium chlorate (RbClO₃) represents a specialized chemical compound with applications spanning pharmaceutical research, materials science, and specialized pyrotechnics. While rubidium chloride (RbCl) itself has diverse applications in electronics, pharmaceuticals, and research, the chlorate derivative offers unique properties that make it valuable for specialized research applications. [1] [2] The production of this compound via electrolysis provides researchers with a method to synthesize this compound in laboratory settings, though it requires careful attention to safety protocols and process optimization. These application notes provide research teams with detailed methodologies for designing, constructing, and operating electrolytic cells specifically configured for this compound production, with emphasis on procedural reproducibility, safety considerations, and quality verification.

The electrolytic method described herein adapts industrial chlorate production principles to laboratory-scale operations suitable for research quantities. Recent market analyses indicate growing interest in rubidium compounds, with the rubidium chloride market expected to see price increases of 2.3% annually through 2030, driven by demand from pharmaceutical and high-tech industries. [2] This economic context makes efficient laboratory-scale production methods increasingly valuable for research organizations. The protocols outlined below have been optimized based on both theoretical principles and practical experimental accounts, including successful laboratory syntheses achieving approximately 27g of product from 25g of rubidium carbonate precursor. [3]

Fundamental Principles of Electrolytic Chlorate Synthesis

The electrochemical synthesis of chlorates from chloride salts follows well-established principles of electrochemistry, primarily governed by Faraday's laws of electrolysis. These laws establish the quantitative relationship between electrical charge passed through the system and the mass of substance transformed at the electrodes. [4] In the specific case of chlorate formation from rubidium chloride, the process involves both direct electrochemical reactions at the electrodes and subsequent chemical reactions in the electrolyte solution that convert the initial products to the desired chlorate.

The primary reaction mechanism for chlorate formation, based on the Foerster and Mueller theory, involves several sequential steps. Initially, at the anode, chloride ions undergo oxidation to form chlorine, while at the cathode, water molecules are reduced to produce hydrogen gas and hydroxide ions. [5] The dissolved chlorine then hydrolyzes to form hypochlorous acid, which exists in equilibrium with hypochlorite ions. The critical chlorate-forming step occurs when hypochlorous acid reacts with hypochlorite ions in solution, generating chlorate and chloride ions in a chemical disproportionation reaction. This pathway requires 6 Faradays of charge per mole of chlorate produced, representing the most efficient route with a theoretical current efficiency of 100%. [5] An alternative, less efficient pathway involves the electrochemical oxidation of hypochlorite to chlorate, requiring 9 Faradays per mole and resulting in oxygen evolution that reduces current efficiency.

Table 1: Key Electrochemical Reactions in this compound Synthesis

Electrode Reaction Process Type
Anode 2Cl⁻ → Cl₂(aq) + 2e⁻ Oxidation
Cathode 2H₂O + 2e⁻ → H₂ + 2OH⁻ Reduction
Solution Cl₂(aq) + H₂O ⇌ HClO + H⁺ + Cl⁻ Hydrolysis
Solution 2HClO + ClO⁻ → ClO₃⁻ + 2Cl⁻ + 2H⁺ Disproportionation

Several critical parameters influence the efficiency and success of the electrolytic process. The pH of the electrolyte must be maintained around 6 to optimize the concentration balance between hypochlorous acid and hypochlorite ions, favoring the efficient chemical formation of chlorate. [5] Temperature control between 60-80°C represents a compromise between enhancing reaction kinetics and minimizing parasitic side reactions and electrode corrosion. The initial chloride concentration affects both conductivity and reaction pathway, with higher concentrations generally favoring chlorate formation over perchlorate production. Additionally, electrode material selection and current density significantly impact reaction efficiency, electrode longevity, and potential contamination of the product.

Electrolysis Cell Design and Assembly

Component Selection and Specifications

The design of an efficient electrolysis cell for this compound production requires careful selection of components to withstand corrosive environments while facilitating the desired electrochemical reactions. The cell body should be constructed from chemical-resistant materials such as glass (e.g., Duran or Pyrex) or certain plastics, with a demonstrated successful implementation using a 100mL Duran bottle with epoxy-sealed electrode connections. [3] The container must provide adequate volume for the electrolyte while allowing for gas evolution and temperature management during operation.

Electrode selection represents one of the most critical factors in cell design. For the anode, dimensionally stable electrodes resistant to highly oxidizing conditions are essential. Platinum-based anodes have proven effective in laboratory settings, with reports using a 10×10mm platinum anode successfully for this compound production, though some discoloration (gold tinting) was observed after extended operation at elevated temperatures. [3] Alternative anode materials include graphite substrate lead dioxide or pure graphite, though these may exhibit higher erosion rates. For the cathode, materials such as titanium, stainless steel, or nickel are suitable, with successful implementations using titanium wire. [3] [5] The cathode surface area should generally be larger than the anode to minimize current density and potentially reduce hydrogen embrittlement.

Table 2: Electrolysis Cell Components and Specifications

Component Material Options Key Specifications Notes
Cell Body Glass (Duran/Pyrex), CPVC, PTFE 100-500mL capacity, chemical resistance 100mL Duran bottle demonstrated [3]
Anode Platinum, MMO, PbO₂/Graphite 10×10mm Pt sheet, welded connection Post-operation gold discoloration noted [3]
Cathode Titanium, Stainless Steel 316, Nickel Wire or mesh, larger surface area than anode Titanium wire successfully implemented [3]
Power Supply DC Bench Power Supply 0-5A, 0-10V, constant current mode Adjustable voltage to maintain current [5]
Additives Potassium dichromate, Potassium fluoride 1-2g/L for cathode protection Concentration depends on anode material [5]

The power supply requirements for chlorate cells typically involve direct current with operational parameters in the range of 3.5-4.5 volts and current adjusted based on electrode surface area, typically 0.1-0.5A per cm² of anode surface. [5] A laboratory-scale system might operate at approximately 1A for small-scale production. [3] The power supply should offer constant current operation to maintain consistent reaction rates despite changing electrolyte conductivity throughout the process. Additionally, the system may require temperature management through passive cooling or occasional active cooling, particularly toward the end of the process when electrolyte volume decreases and resistance increases, generating additional heat.

Cell Assembly Procedure

The assembly of the electrolysis cell follows a systematic procedure to ensure proper operation and safety:

  • Cell Preparation: Begin by thoroughly cleaning the cell body with distilled water and optionally with dilute acid solution to remove any metallic or organic contaminants. Rinse repeatedly with distilled water and allow to air dry.

  • Electrode Installation: Fix the electrodes to compatible lids or covers using chemical-resistant epoxy, ensuring proper separation distance (typically 0.5-2cm) between anode and cathode. The epoxy seal must fully encapsulate the electrode connection points to prevent electrolyte leakage or corrosion. Allow the epoxy to cure completely according to manufacturer specifications before proceeding.

  • Gas Management System: Install a gas venting tube to divert potentially hazardous chlorine and hydrogen gases outside the laboratory or into an appropriate scrubbing system. The tubing should be chemically resistant and positioned to prevent backflow or condensation blockage.

  • Electrical Connections: Connect the electrodes to the power supply using appropriate wiring, ensuring robust connections to minimize resistance. Incorporate an ammeter in series to verify current and consider fusing the circuit for safety.

  • Leak Testing: Before introducing the electrolyte, perform a leak test with distilled water to verify the integrity of all seals and connections.

The following diagram illustrates the complete electrolysis cell setup with all critical components:

G cluster_cell Electrolysis Cell PowerSupply DC Power Supply Anode Platinum Anode (10x10mm) PowerSupply->Anode Positive (+) Cathode Titanium Cathode (Wire) PowerSupply->Cathode Negative (-) Electrolyte RbCl Electrolyte + Additives Anode->Electrolyte Cathode->Electrolyte CellBody Glass Cell Body (100-500mL) GasVent Gas Venting System Electrolyte->GasVent Cl₂ + H₂ Cooling Temperature Management Electrolyte->Cooling Heat Exchange

Diagram 1: Electrolysis cell setup showing major components and connections

Electrolyte Preparation and Cell Operation Protocol

Electrolyte Formulation and Preparation

The electrolyte formulation begins with the preparation of a rubidium chloride solution. While rubidium chloride can be used directly if available, it is more commonly prepared in situ from rubidium carbonate through neutralization with hydrochloric acid, as demonstrated in practical implementations. [3] The specific protocol for electrolyte preparation follows these steps:

  • Precursor Neutralization: Gradually add 20% hydrochloric acid to a solution of rubidium carbonate in distilled water while monitoring pH with a calibrated pH meter. Continue addition until a pH of 6-7 is achieved, indicating complete conversion to rubidium chloride. The typical starting material ratio is approximately 25g rubidium carbonate to 80mL final solution volume. [3]

  • Additive Incorporation: To prevent reduction of hypochlorite and chlorate at the cathode, add an appropriate cathode protector. For systems with graphite or lead dioxide anodes, potassium dichromate at 1-2g/L is effective, forming a protective chromium oxide layer on the cathode surface. For platinum anodes, potassium fluoride may be used as an alternative at similar concentrations. [5]

  • Final Volume Adjustment: After complete neutralization and additive incorporation, add distilled water to achieve the final working volume, typically filling the cell to 70-80% of capacity to allow for gas disengagement and prevent foam overflow.

  • Initial Conductivity Check: Verify electrolyte conductivity by briefly applying low voltage (1-2V) and confirming current flow, adjusting concentration if necessary by adding more rubidium chloride or distilled water.

Cell Operation and Process Monitoring

With the electrolyte prepared and cell assembled, operation proceeds according to the following protocol:

  • Initial Setup: Transfer the prepared electrolyte to the cell, ensuring complete immersion of the electrodes. Connect the gas venting system and verify all electrical connections are secure.

  • Process Initiation: Set the power supply to constant current mode and apply the predetermined current density. For laboratory-scale cells with approximately 10cm² electrode area, 1A represents a practical starting point (0.1A/cm²). [3] The initial voltage will typically be 3.5-4.0V, depending on electrode distance and electrolyte conductivity. [5]

  • Continuous Monitoring: Monitor the cell voltage, current, and temperature regularly throughout the process. The voltage may gradually increase as chloride concentration decreases and solution resistance changes. Maintain temperature between 60-80°C through passive or active cooling as required.

  • Process Completion Indicators: Continue electrolysis until no further chloride is detected in the electrolyte (typically 12-36 hours for small cells). The completion can be confirmed by noting a significant voltage increase (to 5-6V) and decreased gas evolution. In practical demonstrations, the process has been run for "a little over 12 hours" with satisfactory crystal formation. [3]

  • Safety Shutdown: When process completion indicators are observed, gradually reduce current to zero before disconnecting power. Allow the cell to cool before handling, maintaining gas ventilation until the system reaches room temperature.

The following flowchart illustrates the complete operational workflow from preparation to product recovery:

G Start Start Electrolyte Prep Neutralize Neutralize Rb₂CO₃ with HCl to pH 6-7 Start->Neutralize Additives Add Cathode Protector (1-2g/L K₂Cr₂O₇) Neutralize->Additives FillCell Transfer to Cell Adjust to Final Volume Additives->FillCell Initiate Initiate Electrolysis Constant Current Mode FillCell->Initiate Monitor Monitor Process Parameters Voltage, Temperature, pH Initiate->Monitor Monitor->Monitor Continue Electrolysis Complete Electrolysis Complete No Chloride Detected Monitor->Complete Cool Cool and Settle Complete->Cool Harvest Harvest Crystals Cool->Harvest Dry Dry Product Harvest->Dry Verify Verify Identity and Purity Dry->Verify

Diagram 2: Electrolysis operation workflow from electrolyte preparation to product recovery

Product Recovery, Purification, and Characterization

Crystal Recovery and Processing

Once electrolysis is complete and the electrolyte has cooled, the this compound product can be recovered through the following procedure:

  • Crystal Separation: Decant the supernatant solution from the crystal bed, then collect the crystals using vacuum filtration with chemical-resistant filter paper. For small quantities, careful decantation followed by filtration may be preferable to minimize product loss.

  • Crystal Washing: Rinse the collected crystals with small aliquots of ice-cold distilled water or a chilled ethanol-water mixture to remove residual chloride and other soluble impurities. Use minimal wash volume to prevent excessive product dissolution.

  • Drying Process: Transfer the washed crystals to a watch glass or petri dish and dry at ambient temperature in a desiccator or at slightly elevated temperatures (40-50°C) in a drying oven. Avoid excessive heating that might promote decomposition. Practical implementations have obtained "around 27g of a white precipitate" from 25g of rubidium carbonate precursor. [3]

  • Storage Conditions: Store the dried this compound in a sealed, light-resistant container in a cool, dry environment with appropriate labeling indicating the compound identity, date of synthesis, and any relevant hazard information.

Product Characterization and Verification

Verification of this compound identity and purity can be accomplished through several accessible laboratory methods:

  • Methylene Blue Test: Prepare a dilute aqueous solution of the product and add one drop of 1% methylene blue solution. The persistence of blue color without formation of a purple precipitate indicates the absence of perchlorate and confirms chlorate identity. [3]

  • Flame Test Characterization: Create a small mixture of the product with a reducing agent such as ascorbic acid (approximately 40:60 ratio) and ignite a small quantity. A distinct pink flame coloration characteristic of rubidium confirms the cation identity, with reported observations of "pink flame" and high sensitivity. [3]

  • Solubility and Crystal Properties: Confirm physical characteristics including high water solubility and typical crystal habit, which should appear as white, crystalline material.

  • Additional Analytical Methods: For more comprehensive characterization, techniques such as differential scanning calorimetry (thermal behavior), X-ray diffraction (crystal structure), or ion chromatography (anion quantification) may be employed if available.

Table 3: Troubleshooting Guide for Common Operational Issues

Problem Potential Causes Solutions Preventive Measures
Low Product Yield Low current efficiency, side reactions Verify pH control (maintain ~6), check electrode connections Use cathode protector, optimize temperature [5]
Electrode Degradation High temperature, incorrect polarity Reverse polarity check, implement cooling Use compatible electrode materials, temperature control [3]
Chlorine Odor Poor gas management, high pH Improve ventilation, adjust pH downward Verify gas venting, monitor pH regularly [5]
Voltage Instability Changing electrolyte concentration, deposits Clean electrodes, adjust electrode distance Maintain constant current, periodic inspection [5]
Product Discoloration Metal impurities, overheating Recrystallize product, add chelating agents Use high purity materials, control temperature [3]

Troubleshooting and Optimization Strategies

Even with careful implementation, electrolytic this compound production may encounter operational challenges requiring specific interventions. The troubleshooting table above (Table 3) addresses common issues, but several additional optimization strategies can enhance process performance:

Current Efficiency Improvement: The theoretical current efficiency for chlorate formation is 100% for the chemical disproportionation pathway, but practical systems often achieve lower values due to competing reactions. [5] To maximize efficiency, maintain optimal pH conditions (approximately 6) throughout the process, as this balance between hypochlorous acid and hypochlorite concentrations favors the primary chlorate formation pathway. Additionally, controlled temperature management between 60-80°C enhances reaction kinetics while minimizing hypochlorite decomposition.

Product Quality Enhancement: For applications requiring high purity, implement a recrystallization step by dissolving the crude product in minimal hot distilled water, filtering to remove insoluble impurities, and allowing slow cooling for crystal formation. This process effectively removes residual chloride and other soluble contaminants. Additionally, avoid introducing ammonium compounds at any stage, as these can form dangerously sensitive nitrogen trichloride or ammonium chlorate. [5]

Process Scaling Considerations: While these protocols focus on laboratory-scale production (typically 25-100g batches), scaling requires attention to heat management and mixing. Larger systems may require active cooling, mechanical agitation for even current distribution, and potentially diaphragm arrangements to separate anode and cathode products. The fundamental principles remain consistent, but electrode surface area to volume ratios and current distribution become increasingly important with scale.

References

Comprehensive Application Notes and Protocols: Temperature-Controlled Synthesis of Rubidium Chlorate for Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Rubidium chlorate (RbClO₃, CAS 13446-71-4) is a specialized inorganic compound with applications in pyrotechnics, oxidizer research, and materials science. With a molecular weight of 168.92 g/mol and a density of 3.19 g/cm³, this white crystalline solid presents unique research opportunities due to rubidium's position in the alkali metal group [1]. The synthesis of this compound requires precise temperature control throughout the process, as both the reaction kinetics and safety profile are highly temperature-dependent. Unlike more common chlorates like potassium chlorate, this compound has greater hygroscopicity and different crystallization behavior, necessitating modified synthesis approaches [2].

The primary hazard associated with this compound stems from its powerful oxidizing capabilities. Chlorate salts generally form more sensitive mixtures than their perchlorate counterparts and require special handling precautions [3]. Additionally, the high cost of rubidium precursors (approximately $46 for 25g of rubidium carbonate) makes optimization of synthesis protocols crucial to minimize losses [2]. These application notes provide detailed methodologies for temperature-controlled synthesis of this compound, specifically designed for research and development settings where reproducibility and safety are paramount.

Synthesis Methods Overview

The synthesis of this compound can be accomplished through two primary pathways: electrolytic oxidation of rubidium chloride or chemical conversion from rubidium carbonate. The electrolytic method provides higher purity and better control over crystal quality but requires specialized equipment. The chemical conversion method is more accessible but may introduce impurities that require subsequent purification steps.

Table 1: Comparison of this compound Synthesis Methods

Parameter Electrolytic Method Chemical Conversion Method
Starting Materials Rubidium chloride Rubidium carbonate + HCl
Temperature Range 60-80°C Room temperature to 60°C
Reaction Time 12-24 hours 1-2 hours + crystallization time
Equipment Needs Electrolysis cell, power supply, temperature control Standard glassware, pH measurement, heating mantle
Yield ~27g from 25g Rb₂CO₃ (equivalent) Theoretical yield depends on conversion efficiency
Purity Considerations High with proper electrode selection May contain carbonate/bicarbonate byproducts

The electrolytic method leverages the well-established electrochemical oxidation of chloride to chlorate, which proceeds through hypochlorite intermediates [3]. For this compound specifically, direct electrolysis of rubidium chloride solutions offers advantages in terms of product purity and crystal quality. The chemical conversion approach involves first preparing rubidium chloride from rubidium carbonate and hydrochloric acid, followed by metathesis reactions or direct electrolysis of the resulting chloride solution [2].

Critical Temperature Parameters

Temperature control is essential throughout this compound synthesis, influencing reaction rates, current efficiency, crystal quality, and most importantly, safety margins. The following parameters have been optimized specifically for this compound synthesis based on experimental data:

Table 2: Temperature Parameters for this compound Synthesis

Process Stage Optimal Temperature Range Upper Safety Limit Impact of Deviation
Electrolyte Preparation 20-30°C 40°C Poor RbCl dissolution below 20°C
Electrolysis Operation 60-70°C 80°C <60°C: Reduced reaction rate; >70°C: Increased corrosion
Chemical Conversion 25-40°C 60°C >40°C: Loss of chlorine gas, reduced yields
Crystallization 0-10°C 30°C >10°C: Reduced crystal yield; <0°C: Inclusion of impurities
Drying 40-50°C 60°C >60°C: Risk of decomposition

The electrolysis temperature between 60-70°C represents a critical compromise between several competing factors. Higher temperatures increase the reaction kinetics of hypochlorite disproportionation to chlorate (the primary chemical pathway), but also accelerate electrode corrosion and reduce chlorine solubility [3]. For this compound specifically, temperatures approaching 80°C can cause anode degradation, as evidenced by the gold discoloration observed on platinum anodes when cells overheat [2]. During chemical conversion, maintaining temperatures below 60°C is essential to prevent the decomposition of reactants and minimize the formation of unwanted byproducts.

Detailed Experimental Protocols

Electrolytic Synthesis Method

The electrolytic synthesis of this compound provides high-purity product suitable for sensitive applications. This protocol has been adapted from experimental results reporting successful production of approximately 27g of this compound [2].

4.1.1 Materials and Equipment
  • Rubidium chloride solution (prepared from 25g rubidium carbonate neutralized with 20% HCl to pH 6-7, diluted to 80mL with distilled water) [2]
  • Electrolysis cell: 100mL Duran bottle with epoxy-sealed electrodes [2]
  • Anode: Platinum (10×10mm) or MMO (Mixed Metal Oxide) anode [4]
  • Cathode: Titanium wire [2]
  • Power supply: Capable of maintaining constant current (1A) [2]
  • Temperature control system: Heated water bath with thermostat
  • Gas diversion tube: For venting hydrogen and chlorine gases outside [2]
4.1.2 Step-by-Step Procedure
  • Electrolyte Preparation: Prepare a rubidium chloride solution by slowly adding 20% HCl to rubidium carbonate until pH 6-7 is reached. Add distilled water to achieve a final volume of 80mL. The temperature during this neutralization should be maintained below 30°C to prevent loss of chlorine gas [2].

  • Cell Assembly: Assemble the electrolysis cell with platinum anode and titanium cathode, ensuring proper spacing (typically 5-10mm). Seal the electrodes with chemical-resistant epoxy. Install the gas diversion tube to vent gases safely outdoors [2].

  • Initial Electrolysis: Fill the cell with electrolyte and begin electrolysis at 1A constant current. Maintain temperature at 60-70°C using a water bath. Continue electrolysis for 12-24 hours. Monitor cell voltage, which should typically be in the 3.5-4.5V range [3].

  • Crystallization: After electrolysis, allow the cell to cool slowly to room temperature, then transfer to a refrigerator at 4°C for 12 hours to complete crystallization [2].

  • Product Recovery: Collect crystals by vacuum filtration. Wash with small amounts of ice-cold distilled water to remove residual chloride ions.

  • Drying: Dry the crystals at 40-50°C for 2-4 hours until constant weight is achieved. Store in a desiccator protected from light.

G Start Start RbClO₃ Electrolytic Synthesis Prep Prepare RbCl Solution (20-30°C) Start->Prep Assemble Assemble Electrolysis Cell (Pt anode, Ti cathode) Prep->Assemble Electrolysis Perform Electrolysis (60-70°C, 1A, 12-24h) Assemble->Electrolysis Cool Cool to Room Temperature Electrolysis->Cool Crystal Crystallize (4°C, 12h) Cool->Crystal Collect Collect Crystals (Vacuum Filtration) Crystal->Collect Dry Dry Product (40-50°C) Collect->Dry Store Store in Desiccator Dry->Store End End Store->End

Diagram 1: Electrolytic Synthesis Workflow for this compound

Chemical Conversion Synthesis Method

For laboratories without specialized electrochemical equipment, this compound can be synthesized through chemical conversion. This method involves the preparation of rubidium chloride followed by conversion to chlorate via metathesis reactions.

4.2.1 Materials and Equipment
  • Rubidium carbonate (Rb₂CO₃, 25g) [2]
  • Hydrochloric acid (20% solution) [2]
  • Ammonium bicarbonate or carbonate (for metathesis approach) [5]
  • Calcium chlorate (alternative metathesis agent)
  • Standard glassware: Beakers, stirrer, heating mantle
  • pH meter
  • Buchner funnel and filtration apparatus
  • Drying oven with temperature control
4.2.2 Step-by-Step Procedure
  • Rubidium Chloride Preparation: Dissolve 25g rubidium carbonate in 100mL distilled water. Slowly add 20% HCl with continuous stirring until pH 6-7 is achieved. Maintain temperature below 40°C during neutralization. The resulting solution contains rubidium chloride [2].

  • Chlorate Formation (Metathesis): Add stoichiometric amount of ammonium chlorate or calcium chlorate to the rubidium chloride solution with continuous stirring. The reaction proceeds as follows:

    • RbCl + NH₄ClO₃ → RbClO₃ + NH₄Cl [5]
    • 2RbCl + Ca(ClO₃)₂ → 2RbClO₃ + CaCl₂ Maintain temperature at 25-40°C during this reaction to maximize yield while minimizing decomposition.
  • Byproduct Removal: Remove ammonium or calcium ions through selective precipitation or crystallization. For ammonium ions, evaporation at reduced pressure at 40-50°C can be effective [5].

  • Crystallization: Concentrate the solution by evaporation at 40-50°C until saturation is achieved, then cool to 0-10°C for 12-24 hours to complete crystallization.

  • Product Recovery and Drying: Collect crystals by vacuum filtration, wash with minimal ice-cold distilled water, and dry at 40-50°C for 2-4 hours.

Analytical Methods and Characterization

Product Identification and Purity Assessment

Confirming the identity and purity of synthesized this compound is essential for research applications. Several methods have been validated for this purpose:

  • Methylene Blue Test: Add one drop of 1% methylene blue solution to a sample dissolved in water. A persistent blue color without purple precipitate indicates chlorate rather than perchlorate [2].

  • Flame Test: Ignite a small sample mixed with a reducing agent like ascorbic acid (approximately 40:60 ratio). This compound produces a characteristic pink flame [2].

  • Thermal Analysis: Determine the triple point temperature using critically evaluated thermophysical property data [6].

  • X-ray Diffraction: Confirm crystal structure and phase purity.

Quantitative Analysis Methods

Table 3: Analytical Methods for this compound Characterization

Analytical Method Purpose Key Parameters Expected Results
Gravimetric Analysis Purity assessment Sample dried at 40-50°C to constant weight >98% purity for well-prepared samples
Flame Photometry Rubidium content quantification Excitation at 780-795 nm Consistent with theoretical Rb content (50.4%)
Ion Chromatography Chlorate content and chloride impurity Anion exchange column, conductivity detection Chlorate >98%, chloride <1.5%
Polarography Reduction behavior study Hanging mercury drop electrode Characteristic chlorate reduction waves

Safety Considerations

The synthesis and handling of this compound require strict safety protocols due to several significant hazards:

  • Oxidizing Hazard: this compound is a strong oxidizer that forms sensitive mixtures with organic compounds, fine metal powders, sulfur, and phosphorus. A 40:60 mixture with ascorbic acid has been shown to be quite sensitive, with demonstrated self-ignition capability [2]. Always test small quantities of new mixtures and store separately from reducing agents.

  • Incompatibility Warning: Never use ammonium salts in electrolytic synthesis, as this can lead to the formation of explosive nitrogen trichloride (NCl₃) and ammonium chlorate (NH₄ClO₃). These compounds are dangerously sensitive and can lead to spontaneous ignition of mixtures [3].

  • Thermal Stability: While this compound is thermally stable at room temperature, it begins to decompose at elevated temperatures. Never exceed 60°C during drying, and immediately disconnect electrolysis power if the cell temperature approaches 80°C [2].

  • Personal Protective Equipment: Always wear impact-resistant safety goggles, chemical-resistant gloves, and a lab coat when handling this compound or its precursors. Conduct synthesis in a fume hood with a blast shield when possible, particularly during initial testing of new batches.

Troubleshooting and Optimization

Common Issues and Solutions
  • Low Yield: If crystallization yield is low, consider slower cooling rates or seeding with existing this compound crystals. Also verify that the electrolysis current efficiency is optimized by maintaining pH around 6 and temperature between 60-70°C [3].

  • Product Purity: If chloride contamination is detected, recrystallize from minimal hot distilled water. For carbonate impurities, add minimal dilute HCl to pH 6-7 before final crystallization.

  • Electrode Degradation: If using platinum anodes, avoid temperatures above 80°C, which can cause discoloration and degradation. For MMO anodes, maintain pH above 3 to prevent accelerated deterioration [2].

  • Spontaneous Crystallization: If crystallization occurs prematurely during electrolysis, slightly reduce the electrolyte concentration and ensure temperature remains above 60°C during the electrolysis phase.

Conclusion

The synthesis of this compound requires careful attention to temperature parameters throughout the process, particularly during the critical electrolysis phase (60-70°C) and subsequent crystallization (0-10°C). The electrolytic method provides superior purity and crystal quality for research applications, while the chemical conversion method offers accessibility for laboratories without specialized electrochemical equipment.

The high cost of rubidium precursors makes optimization of synthesis conditions particularly important to maximize yield and minimize losses. Additionally, the sensitivity of chlorate mixtures necessitates rigorous safety protocols and purity verification before use in formulations.

These application notes provide a foundation for reproducible synthesis of this compound for research purposes. Researchers are encouraged to adapt these protocols to their specific laboratory conditions while maintaining the critical temperature parameters and safety measures outlined herein.

References

controlling rubidium chlorate supersaturation crystallization

Author: Smolecule Technical Support Team. Date: February 2026

Rubidium Chlorate Crystallization: Experimental Protocol

The table below summarizes a key experimental method for producing this compound via electrolysis, as described in a community forum [1]. This can serve as a reference for your own experiments.

Parameter Description
Objective To produce this compound (RbClO₃) crystals via electrolysis.
Starting Material Rubidium carbonate (Rb₂CO₃), 25g [1].
Solution Preparation Neutralize 20% HCl with Rb₂CO₃ to pH 6-7. Add distilled water to a total volume of 80ml [1].

| Electrolysis Cell | • Vessel: 100 ml Duran bottle. • Anode: 10x10mm platinum. • Cathode: Titanium wire. • Setup: Epoxy seal; gas outlet tube to vent outside [1]. | | Process Conditions | • Current: 1 Amp. • Duration: ~12 hours to initial crystal formation; longer for higher yield [1]. | | Product Identification | • Methylene Blue Test: No purple precipitate suggests chlorate, not perchlorate [1]. • Flame Test: Ignition with ascorbic acid produces a pink flame [1]. | | Reported Yield | ~27g of white precipitate [1]. | | Hazard Note | Mixtures with ascorbic acid or magnesium powder are highly sensitive and can ignite spontaneously [1]. |

Frequently Asked Questions & Troubleshooting

Here are some common issues and questions that might arise during your experiment, with potential solutions based on general laboratory practice.

Question/Issue Possible Cause & Solution

| Low or No Crystal Yield | • Supersaturation not achieved: Ensure the solution is sufficiently concentrated and evaporation is slow and controlled. Use a nearly saturated starting solution [1]. • Current too low: Verify the power supply is maintaining a consistent 1 Amp current [1]. • Seed crystals: The presence of a few initial crystals can encourage further growth. | | Unidentified White Precipitate | • Confirming chlorate: Use the methylene blue test. A blue solution without a purple precipitate indicates chlorate is present instead of perchlorate [1]. • Flame test: Mix a small amount with ascorbic acid. A pink flame upon ignition provides further evidence for this compound [1]. | | Electrode Degradation | • Anode discoloration: The platinum anode may turn a gold color if the cell overheats. Ensure adequate cooling and do not exceed recommended current densities [1]. | | Is this compound safe to handle? | • Reactivity: It forms highly sensitive and energetic mixtures with reducing agents like ascorbic acid or magnesium powder. These can self-ignite. Handle with extreme care, in very small quantities, and behind a safety shield [1]. |

Experimental Workflow and Supersaturation Control

To help visualize the overall process and the critical concept of supersaturation, I've created the following diagrams using Graphviz.

Experimental Workflow for RbClO₃ Crystallization

G Start Prepare Rb₂CO₃ Solution A Neutralize with HCl to pH 6-7 Start->A B Assemble Electrolysis Cell A->B C Set Current to 1 Amp B->C D Run Electrolysis for 12+ hours C->D E Crystals Form via Evaporation D->E F Harvest and Test Crystals E->F

Controlling the Supersaturation State

This diagram illustrates the logical relationship between experimental conditions and the supersaturation state, which is key to controlling crystallization.

G SS Supersaturation State Outcome1 High Nucleation SS->Outcome1 High Outcome2 Controlled Crystal Growth SS->Outcome2 Moderate Factor1 Solution Concentration Factor1->SS Factor2 Evaporation Rate Factor2->SS Factor3 Temperature Factor3->SS

References

minimizing rubidium hydroxide corrosion in electrolysis

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity & Safety Overview

The table below summarizes key identification and hazard information for Rubidium Hydroxide.

Property Specification
Linear Formula [1] RbOH
Hazard Class [2] 8 - Corrosive Liquids
Identification Number [2] UN 2678
Packing Group [2] II (Medium danger)
Transport Information [1] UN 2677 8/PG 2
Signal Word [1] Danger
Hazard Statements [1] H302+H312+H314 - Harmful if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.

Guide to Minimizing Corrosion & Troubleshooting

While direct protocols for electrolysis with RbOH are not available, the following guidelines synthesize general best practices for handling corrosive substances in a lab setting.

Understanding the Challenge

Rubidium hydroxide is a strong base, and its corrosive nature is inherent. The goal is not to eliminate corrosion but to manage and minimize it through appropriate material selection and controlled operating conditions to ensure experimental integrity and safety [1].

Potential Mitigation Strategies
  • Material Selection for Components: The choice of materials for electrolysis cells, electrodes, and fittings is critical.

    • Recommended: Consider nickel alloys (e.g., Inconel), stainless steel (for certain concentrations and temperatures), or high-density plastics like PTFE (Teflon) and PFA, which offer excellent resistance to strong alkalis.
    • Avoid: Aluminum and zinc, which react violently with strong bases.
  • Operational Parameter Control:

    • Temperature: Operate at the lowest effective temperature possible. Corrosion rates typically increase exponentially with temperature.
    • Concentration: Use the lowest practicable concentration of RbOH solution. While RbOH is corrosive across a wide range, its aggressiveness can be concentration-dependent.
    • Current Density: In electrolysis, optimizing the current density can help minimize unwanted side reactions that might accelerate corrosive wear on electrodes.
  • Physical Protection & Design:

    • Coatings: Apply inert coatings (e.g., PTFE) to non-critical metallic surfaces.
    • Seals and Gaskets: Use gaskets made from PTFE or Viton to prevent leaks and crevice corrosion.
    • Cell Design: Avoid designs with stagnant areas or crevices where corrosive products can accumulate.

Frequently Asked Questions

Q1: What are the key storage requirements for rubidium hydroxide solutions to ensure safety and stability? A1: According to hazardous materials regulations, it must be stored away from incompatible substances. Specifically, you must stow it "separated from" acids and "away from" ammonium compounds [2]. This prevents dangerous reactions that could lead to heat generation, toxic gas release, or combustion.

Q2: I need to transport rubidium hydroxide solution within my lab or facility. What quantity limits apply? A2: For non-bulk packaging, the quantity limits are as follows [2]:

  • Passenger aircraft/rail: 15 kg
  • Cargo aircraft only: 50 kg These limits highlight the need for careful handling even of relatively small quantities.

Q3: The surface of my metal electrode appears pitted after electrolysis in RbOH. What is the likely cause and how can I prevent it? A3: Pitting is a common form of localized corrosion. The likely cause is the breakdown of the material's passive film in the specific electrochemical conditions (RbOH concentration, temperature, applied potential). To prevent it:

  • Verify that your electrode material is truly suitable for strong alkaline environments.
  • Ensure the solution is free from contaminant ions (like chlorides) that can initiate pitting.
  • Consider potentiostatic control to maintain the electrode within a stable potential range where it remains passive.

Experimental Workflow for Corrosion Mitigation

The diagram below outlines a systematic workflow for developing a corrosion-minimized electrolysis system, based on the strategies discussed.

start Start: Define Experiment mat_sel Material Selection start->mat_sel op_param Optimize Operational Parameters mat_sel->op_param assemble Assemble & Protect (System Sealing) op_param->assemble run Run Experiment assemble->run inspect Post-Run Inspection run->inspect success Success inspect->success No Corrosion troubleshoot Troubleshoot & Iterate inspect->troubleshoot Corrosion Detected troubleshoot->mat_sel Re-evaluate

Corrosion Mitigation Workflow

References

optimizing current density for RbClO3 electrolytic production

Author: Smolecule Technical Support Team. Date: February 2026

Fundamental Principles of Current Density Optimization

Current density is a critical parameter in electrolysis, directly influencing production rate, energy efficiency, and product quality. The core challenge is optimizing it to maximize efficiency without compromising stability.

  • The Efficiency Trade-off: Research indicates that increasing current density can significantly improve production rate and current efficiency, but only up to a critical point. Beyond this point, further increases can cause a sharp decline in efficiency and lead to operational instability, such as electrode damage. One study on low-temperature electrolysis found that current efficiency could be maintained above 90% within a specific current density range (0.27–0.47 A/cm²), but deteriorated significantly beyond 0.54 A/cm² [1].
  • Industrial Best Practices: A 2025 review on water electrolysis highlights that achieving commercial-scale current density with long-term durability remains a key challenge. Promising strategies to overcome this include:
    • Using three-dimensional (3D) substrate materials to increase the active surface area [2].
    • Employing binder-free synthesis techniques for electrode manufacturing, which can simplify design and enhance performance [2].
    • Developing non-precious metal catalysts that maintain high activity and stability at industrial current densities [2] [3].

Troubleshooting Common Current Density Issues

The table below outlines common problems related to current density, their potential causes, and investigative steps based on general electrolysis principles.

Problem Potential Causes Investigation & Resolution Steps

| Low Current Efficiency | Current density beyond optimal range; high mass transport losses; undesirable side reactions [1] [4]. | 1. Perform a polarization curve analysis to identify the optimal operational window [5]. 2. Check for electrode saturation with product gas bubbles, which reduces active area [5]. 3. Analyze electrolyte composition and flow to minimize parasitic reactions [4]. | | Unstable Operation & Electrode Degradation | Excessively high current density causing non-adherent deposits or gas-induced stress; catalyst corrosion or dissolution [1]. | 1. Verify that operational current density is within the stable range for your electrode material and electrolyte system [1]. 2. Inspect the physical condition of electrodes for cracking or crust formation [1]. 3. For non-precious metal systems, ensure catalyst stability under high current loads (e.g., consider oxide-promoted structures like Ni4Mo [6]). | | Failure to Achieve Target Current Density | Insufficient catalyst activity; high cell resistance (ohmic losses); limited ionic conductivity in the electrolyte [5] [3]. | 1. Measure the ohmic resistance of the cell (e.g., via impedance spectroscopy) and apply IR correction to data analysis [5]. 2. Consider advanced catalyst materials like high-entropy Metal-Organic Frameworks (MOFs) that can optimize electronic configuration for higher activity [7]. 3. Ensure electrolyte concentration and temperature are optimized for high ionic conductivity [5]. |

Experimental Protocol for Performance Screening

This protocol, adapted from a method for screening water electrolysis catalysts, provides a robust procedure for evaluating electrode performance in a three-electrode cell [5]. This is suitable for benchmarking new materials or troubleshooting existing ones.

Equipment and Supplies:

  • Potentiostat with standard capability (e.g., 5 V, 5 A).
  • Electrochemical Cell: A standard three-electrode setup.
  • Electrolyte: Prepared specific to the RbClO₃ system. Use a high-purity electrolyte salt.
  • Electrodes:
    • Working Electrode (WE): The catalyst/electrode of interest, deposited on a conductive substrate (e.g., stainless steel mesh, carbon paper).
    • Counter Electrode (CE): Graphite rod or platinum wire/sheet.
    • Reference Electrode (RE): An appropriate reference for your electrolyte (e.g., Ag/AgCl).
  • Inert Gas Supply: For sparging the electrolyte (e.g., Argon or Nitrogen).

Step-by-Step Procedure:

  • Cell Setup: Clean the cell and electrodes. Fill with electrolyte and sparge with inert gas for at least 10 minutes to remove dissolved oxygen, continuing through the experiment [5].
  • Electrode Connection: Immerse and connect the WE, CE, and RE, ensuring they do not contact each other. Accurately measure the geometric area of the WE exposed to the electrolyte [5].
  • Resistance Measurement: Use electrochemical impedance spectroscopy (EIS) to measure the uncompensated resistance between the WE and RE. The frequency range is typically 100 kHz to 0.1 Hz. The resistance value is taken from the high-frequency x-intercept on the Nyquist plot. This value is critical for the IR correction in the next step [5].
  • Performance Evaluation (LSV): Perform Linear Sweep Voltammetry (LSV). The voltage should be scanned through the relevant range for your reaction. All LSV data must be post-processed with IR compensation using the resistance value obtained in Step 3 to obtain accurate performance metrics [5].
  • Stability Testing (CA): Perform a Chronoamperometry (CA) test by holding the electrode at a constant, high current density for an extended period (e.g., 1 hour or more) to assess its operational stability [5].

This experimental workflow for screening and troubleshooting electrode performance can be visualized as follows:

G Start Start Experiment Setup Prep Prepare Electrolyte and Electrodes Start->Prep Sparge Sparge with Inert Gas Prep->Sparge Connect Connect Three-Electrode System Sparge->Connect MeasureR Measure Ohmic Resistance (EIS) Connect->MeasureR RunLSV Run LSV with IR Correction MeasureR->RunLSV RunCA Run Stability Test (CA) at High Current Density RunLSV->RunCA Analyze Analyze Data RunCA->Analyze

Advanced Material Strategies

For researchers looking to push the boundaries of performance, recent studies on novel catalyst designs offer valuable insights:

  • Self-Supported Ni₄Mo Catalysts: A 2024 study reported a non-platinum catalyst (Ni₄Mo–MoOx) for anion exchange membrane electrolysis that achieved remarkable stability at 3 A cm⁻², a performance comparable to platinum-based benchmarks. The high activity is attributed to the cooperative effect between MoOx and the Ni₄Mo superlattice, which enhances the Volmer step of the reaction [6].
  • High-Entropy MOF Catalysts: Another advanced approach involves designing high-entropy metal-organic frameworks (MOFs). These materials optimize the electronic configuration of metal centers, which can reduce reaction energy barriers. One such MOF demonstrated excellent activity for both hydrogen and oxygen evolution reactions at high current densities, showing promising performance in a practical electrolyzer [7].

References

preventing perchlorate formation in RbClO3 synthesis

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Preventing Perchlorate Formation

Here are answers to common questions tailored for researchers and scientists.

  • Q: What is the primary mechanism of perchlorate formation from chlorate? A: Perchlorate formation is an electrochemical oxidation process. During electrolysis, the chlorate ion (ClO₃⁻) can be oxidized at the anode's surface, losing an oxygen atom to form the perchlorate ion (ClO₄⁻). This reaction is highly favorable on certain high-oxygen-overvoltage anodes, like Boron-Doped Diamond (BDD) [1] [2].
  • Q: How can I modify my experimental setup to minimize this? A: The two most effective approaches are:
    • Electrode Material Selection: Use anodes that are less catalytic for perchlorate formation. Magnéli phase Ti₄O₇ anodes have been shown to form perchlorate more slowly than BDD anodes [2].
    • Chemical Inhibition: Adding specific agents to the electrolyte can scavenge reactive intermediates. Studies show that methanol (MeOH), potassium iodide (KI), and hydrogen peroxide (H₂O₂) can significantly suppress perchlorate formation [2].

Troubleshooting Guide: Mitigation Strategies

The following table summarizes the performance of different anode materials in forming chlorate and perchlorate from a chloride solution.

Anode Material Maximum [ClO₃⁻] Formed (μM) Time to Reach Max [ClO₃⁻] Final [ClO₄⁻] Formed (μM) Time to Reach Final [ClO₄⁻]
Boron-Doped Diamond (BDD) 276.2 0.5 h ~1000 4.0 h
Magnéli Phase Ti₄O₇ 350.6 4.0 h 780.0 8.0 h

Source: Adapted from [2]

Protocol 1: Using Non-Catalytic Electrode Materials
  • Methodology: Replace a standard anode (like BDD) with a Magnéli-phase titanium suboxide (Ti₄O₇) anode. This material produces hydroxyl radicals for oxidation but demonstrates slower kinetics for converting chlorate to perchlorate [2].
  • Experimental Procedure:
    • Set up an undivided electrochemical cell.
    • Use a Ti₄O₇ ceramic plate as the anode.
    • Use stainless steel plates as the cathodes.
    • Maintain a constant current density (e.g., 10 mA cm⁻²).
    • The solution should contain your reactants and a supporting electrolyte (e.g., Na₂SO₄).
  • Expected Outcome: A significant delay and reduction in perchlorate formation compared to a BDD system, though chlorate may temporarily accumulate [2].
Protocol 2: Incorporating Chemical Inhibitors
  • Methodology: Introduce chemical additives that compete for oxidation sites or react with chlorate/perchlorate precursors.
  • Experimental Procedure:
    • Prepare your standard reaction mixture in the electrochemical cell.
    • Spike the solution with one of the following inhibitors:
      • Methanol (MeOH): 10-1000 mM
      • Potassium Iodide (KI): 20-100 mM
      • Hydrogen Peroxide (H₂O₂): 100-1000 mM [2]
    • Proceed with the electrolysis as usual.
  • Expected Outcome: These additives can largely mitigate or even eliminate perchlorate formation, keeping its concentration below the detection limit [2].
Protocol 3: Advanced Surface Functionalization
  • Methodology: Create a physical barrier on the electrode surface to block the access of chlorate ions. This is an advanced material science approach.
  • Experimental Procedure (Silanization of BDD):
    • Start with a BDD electrode with an oxygenated surface.
    • Functionalize it using a compound like 1H,1H,2H,2H-perfluorodecyltrichlorosilane to form a self-assembled monolayer (SAM) [1].
    • This fluorinated SAM acts as a blocking layer, sterically hindering chlorate from reaching the anode surface.
  • Expected Outcome: This method has been shown to reduce perchlorate formation by over 99.8% during chlorate electrolysis, making it extremely effective [1].

The workflow below visualizes the strategic decision process for preventing perchlorate formation.

Start Goal: Prevent Perchlorate Formation Q1 Can you change the electrode material? Start->Q1 Strategy1 Use Ti₄O₇ Anode Q1->Strategy1 Yes Q2 Can you modify the BDD electrode surface? Q1->Q2 No Outcome1 Outcome: Slower perchlorate formation rate Strategy1->Outcome1 Strategy2 Apply Fluorinated SAM Coating Q2->Strategy2 Yes Strategy3 Add Chemical Inhibitors (MeOH, KI, H₂O₂) Q2->Strategy3 No Outcome2 Outcome: >99.8% reduction in perchlorate formation Strategy2->Outcome2 Outcome3 Outcome: Perchlorate formation mitigated or eliminated Strategy3->Outcome3

Key Quantitative Data on Inhibition

The table below summarizes the effectiveness of the surface functionalization approach.

Electrode Type Solution Perchlorate Formation Rate Reduction in Selectivity
Standard BDD 10 mM NaCl 0.28 ± 0.01 mmol m⁻² min⁻¹ Baseline
SAM-Functionalized BDD 10 mM NaCl <0.00012 mmol m⁻² min⁻¹ 99.85%
Standard BDD 1 mM NaClO₃ 0.45 ± 0.03 mmol m⁻² min⁻¹ Baseline
SAM-Functionalized BDD 1 mM NaClO₃ <0.00012 mmol m⁻² min⁻¹ 99.94%

Source: Adapted from [1]. SAM: Self-Assembled Monolayer.

Troubleshooting Common Scenarios

  • Unexpectedly high perchlorate levels with a BDD anode: This is expected behavior. BDD anodes are highly effective at generating hydroxyl radicals and are very efficient at oxidizing chlorate to perchlorate [2]. Consider switching to a Ti₄O₇ anode or implementing the surface functionalization protocol.
  • Additives are interfering with my primary reaction: This is a common trade-off. You may need to optimize the concentration of the inhibitor (e.g., start with the lowest suggested concentration of MeOH) to find a balance between suppressing perchlorate and allowing your desired synthesis to proceed. Exploring electrode-based solutions may be preferable.

References

overcoming low solubility of rubidium chlorate in electrolysis

Author: Smolecule Technical Support Team. Date: February 2026

Background: Chlorate Electrolysis and Solubility Challenges

Although specific data for rubidium chlorate is unavailable, here is the general context for the problem you're facing:

  • The Goal of Chlorate Electrosynthesis: Sodium chlorate (NaClO₃) is commercially produced by the electrolysis of sodium chloride (NaCl) brine. The process requires the electrochemical generation of hypochlorite (ClO⁻), which then undergoes a chemical reaction in solution to form chlorate (ClO₃⁻) [1]. A key principle is that the hypochlorite and chlorate formation occurs in the bulk solution, not directly at the electrode.
  • The Core Problem: Low solubility of a reactant (like this compound) directly impedes this process. A saturated solution would have a low concentration of ions, leading to:
    • Poor electrolyte conductivity.
    • Low reaction rates for the chemical formation of chlorate.
    • Reduced overall efficiency and yield of the electrolysis.

Suggested Experimental Approaches

Without established protocols, your research may need to focus on empirical investigation. The table below summarizes potential strategies to explore.

Strategy Methodological Approach Key Parameters to Measure & Optimize
Solvent Optimization Test solubility in different solvent systems (e.g., water, water-alcohol mixtures, other polar aprotic solvents) at elevated temperatures. Solubility (g/100g solvent), electrolyte conductivity, reaction yield, and solvent stability under electrolysis.
Temperature Control Perform electrolysis in a thermostatically controlled cell, measuring solubility across a safe operational temperature range. Solubility at various temperatures, current efficiency, and chlorate production rate. Avoid solvent boiling/decomposition.
Electrolyte Composition Use a mixed electrolyte system where a highly soluble salt (e.g., sodium chloride) provides conductivity, while rubidium ions are supplied by the sparingly soluble this compound. Total ionic strength, current density, and the ratio of this compound to soluble salt to maximize rubidium incorporation.
Advanced Reactor Design Employ a reactor with continuous stirring or ultrasound agitation to manage the solid-liquid interface and a filtration system to handle precipitate. Mass transfer rates, particle suspension, and prevention of electrode fouling.

Proposed Experimental Workflow

Based on the strategies above, the following diagram outlines a logical workflow for systematically troubleshooting this issue.

Start Start: Low Solubility of This compound S1 Characterize Baseline Solubility in Pure Water at Various Temperatures Start->S1 S2 Explore Solvent Systems S1->S2 S3 Design Mixed Electrolyte S1->S3 S4 Optimize Reactor Configuration S1->S4 End Evaluate Process Feasibility (Yield, Cost, Safety) S2->End S3->End S4->End

The workflow begins with foundational solubility measurements and proceeds through parallel investigative paths.

References

rubidium chlorate crystal morphology control

Author: Smolecule Technical Support Team. Date: February 2026

Rubidium Chlorate Basic Data

The table below summarizes the key properties of this compound identified from the search results.

Property Value Source / Context
CAS Number 13446-71-4 [1]
Molecular Formula ClO₃Rb [1]
Molecular Weight 168.919 g/mol [1]
Density 3.190 g/cm³ [1]
Appearance White, crystalline solid [2] [1]
Crystal Morphology Information not available -
Combustion Color Pink/Purple flame [2]

Documented Synthesis Workflow

One experimental procedure for creating this compound was found on a science discussion forum. The process involves the electrolysis of rubidium chloride [2]. The workflow is outlined below.

Start Start Synthesis Neutralize Neutralize Rb₂CO₃ with HCl Start->Neutralize Dilute Add distilled water Neutralize->Dilute AssembleCell Assemble electrolysis cell Dilute->AssembleCell Electrolyze Run electrolysis (e.g., 1A, 12+ hrs) AssembleCell->Electrolyze Collect Collect RbClO₃ crystals Electrolyze->Collect Confirm Confirm product identity Collect->Confirm

This synthesis method produces a white precipitate confirmed to be this compound through a methylene blue test (no purple precipitate for perchlorate) and a combustion test with ascorbic acid, which produced a pink flame [2].

Critical Experimental Considerations

Based on the synthesis account and general chemical knowledge, please pay close attention to the following points:

  • Safety and Stability: The experimenter noted that a mixture of this compound with ascorbic acid was "quite sensitive" and that piles of the mixture would self-ignite [2]. This underscores the compound's potential as a powerful oxidizer. Standard safety protocols for handling energetic materials, including the use of personal protective equipment (PPE) and working with small quantities, are essential.
  • Method Limitations: The reported synthesis was exploratory. The experimenter did not investigate parameters for controlling crystal size or shape (morphology), such as cooling rate, solvent choice, or use of additives. You will need to systematically explore these parameters.

Suggestions for Your Research Path

Given the lack of specific information on morphology control, here are steps you can take to advance your research:

  • Systematic Parameter Screening: Since no data exists on factors affecting this compound crystal habit, you will need to build this knowledge. Treat the synthesis workflow as a base and begin testing variables like current density in the cell, temperature, pH, and the use of additives or dopants.
  • Leverage Analogous Systems: The crystallization of sodium chlorate (NaClO₃) is a well-studied model system for chiral symmetry breaking [3]. Research into how magnetic fields, acoustic fields, and other "subtle external stimuli" affect sodium chlorate crystallization may provide valuable, testable hypotheses for your work with this compound [3].
  • Establish Your Own Characterization: Be prepared to fully characterize your products. As shown in the workflow, simple tests for identification are available, but you may need more advanced techniques like X-ray Diffraction (XRD) for definitive crystal structure analysis.

References

The Role of pH in Electrolysis & Your Experimental Protocol

Author: Smolecule Technical Support Team. Date: February 2026

In chlorate electrolysis, pH control is not just important—it's essential for efficiency and safety. The ideal pH is maintained around 6 [1] [2]. This acidic environment maximizes the concentration of key reaction intermediates (HClO and ClO⁻), leading to higher current efficiency and chlorate yield [1]. Operating outside this range promotes unwanted side reactions, such as oxygen evolution, and can lead to the formation of unstable and highly sensitive compounds like nitrogen trichloride, especially if ammonium ions are present [1].

The core reaction you are driving is the electrochemical oxidation of chloride to chlorate. For rubidium, this is based on the electrolysis of rubidium chloride (RbCl) [3]: RbCl + 3H₂O → RbClO₃ + 3H₂

The workflow below outlines the key stages of this process.

ChlorateProductionWorkflow Electrolytic Chlorate Production Start Start: Prepare Electrolyte (RbCl solution) A Adjust Initial pH to ~6.0 (using acid) Start->A B Begin Electrolysis (Maintain 60-80°C) A->B C Monitor pH Continuously B->C D pH remains ~6? C->D E Continue Process D->E Yes F Make Minor Adjustments D->F No G Harvest RbClO₃ (Crystallization & Purification) E->G Chlorate conversion complete F->C

Here is a detailed protocol adapted for producing rubidium chlorate, based on general chlorate production methods [1] and the use of rubidium chloride in laboratory preparations [3].

1. Solution Preparation

  • Electrolyte: Prepare a concentrated solution of rubidium chloride (RbCl) in deionized water. A concentration of 80-100 g/L is a reasonable starting point.
  • pH Adjustment: Lower the pH of the solution to approximately 6.0 using a dilute acid like hydrochloric acid (HCl) or acetic acid [1] [3].
  • Additives: To protect the cathode and improve efficiency, add a small amount of potassium dichromate (e.g., 0.3% of the electrolyte volume from a 2-5 g/L stock solution). Caution: Dichromate is toxic; handle with appropriate PPE [1].

2. Cell Assembly & Electrolysis

  • Cell Setup: Use a corrosion-resistant container (e.g., glass or plastic). The anode should be made of an inert material like graphite, lead dioxide, or platinum [1]. The cathode can be made of stainless steel or nickel.
  • Power Supply: Apply a direct current (DC). A constant current power supply is ideal. The cell voltage typically falls between 3.5 and 4.5 volts [1].
  • Operating Conditions: Maintain the electrolyte temperature between 60°C and 80°C [1]. Gently stirring or circulating the electrolyte can help maintain even temperature and pH.

3. Monitoring & Harvesting

  • pH Monitoring: Regularly check the pH. If it drifts, make small adjustments with dilute acid.
  • Process End-Point: The electrolysis is complete when the chloride concentration is significantly reduced (e.g., below 10% of the initial value), which can be tested with silver nitrate [1].
  • Crystallization: Allow the solution to cool slowly. This compound, which has lower solubility than the chloride, will crystallize out.
  • Purification: Collect the crystals via filtration, wash them with a small amount of cold deionized water, and allow them to dry completely.

Troubleshooting Common pH & Sensor Issues

Accurate pH measurement is critical but can be challenging in harsh electrolytic environments. Here are common problems and solutions.

Problem & Symptoms Possible Cause Diagnostic Checks Solution

| Drifting Readings [4] [5] | • KCl depletion from reference electrode. • Process solution poisoning the electrolyte. | Check asymmetry potential (offset). If ≥ ±30 mV, the reference is failing [4]. | Replace the reference electrode. For refillable types, replenish with fresh 3M KCl electrolyte [5]. | | Slow Response [4] [6] | • Coating or plugging of the junction. • Aging electrode. | Observe slope value from calibration. A value below ~85% indicates poor efficiency [4] [6]. | Clean the sensor with a 5-10% HCl solution for 1-2 minutes, then rinse thoroughly [4] [6]. Replace the electrode if cleaning doesn't help. | | Noisy/Unstable Readings [4] | • Stray voltages or poor grounding in the solution. | Take the sensor offline and place it in a grab sample. If the reading stabilizes, stray voltages are the issue [4]. | Ensure proper solution grounding using a solution ground electrode [4]. | | Incorrect Online Reading [4] | • Plugged junction causing diffusion potential. • Cracked glass membrane. | Check diagnostic values for high asymmetry or low slope. A cracked membrane may require sensor diagnostics to detect [4]. | Clean the junction. If the membrane is cracked, the electrode must be replaced [4]. |

Critical Safety Notes for Researchers

Working with chlorates and electrolysis setups involves significant hazards.

  • Compound Sensitivity: Chlorate-based mixtures are often more sensitive to impact, friction, and heat than perchlorate-based ones. Some mixtures can ignite spontaneously [1].
  • Dangerous Contaminants: Never use ammonium chloride (NH₄Cl) or allow ammonium ions into your cell. This can lead to the formation of nitrogen trichloride (NCl₃) and ammonium chlorate (NH₄ClO₃), which are highly sensitive and explosive [1].
  • Electrical Safety: Electrolysis uses significant electrical power and produces hydrogen gas, which is highly flammable. Ensure all connections are secure and the setup is in a well-ventilated area.

References

rubidium chlorate purification from chloride impurities

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the main sources of chloride impurities in rubidium chlorate? Chloride ions are the starting material in the electrochemical synthesis of chlorates. In a diaphragm-less cell, they are not completely consumed and remain in the solution, co-crystallizing with the desired chlorate product [1].
  • Why is it difficult to remove chloride impurities from rubidium salts? this compound is highly soluble in water. Common purification methods like recrystallization are less effective because a very small volume of mother liquor must be used to achieve a reasonable yield, which limits the extent of impurity removal [2].
  • Are there any significant safety risks during purification? Yes. Ammonium salts must be strictly avoided, as they can lead to the formation of nitrogen trichloride (NCl₃) and ammonium chlorate (NH₄ClO₃), which are dangerously sensitive and explosive compounds [1].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of pure this compound Mother liquor volume too high during recrystallization, dissolving most of the product. Minimize the amount of solvent used during recrystallization to improve yield, even though it may require multiple purification cycles [2].
Chloride impurity levels remain high after a single recrystallization Inefficient separation of chloride and chlorate ions due to their high solubilities. Implement a multi-step purification process, such as converting the salt to an intermediate compound with lower solubility (e.g., hydrogen tartrate) to enhance separation from soluble chlorides [2].
Formation of sensitive or explosive by-products Accidental presence of ammonium ions (NH₄⁺) in the electrolyte or solutions. Ensure all reagents and equipment are free from ammonium contaminants. Do not use ammonium chloride as a chloride source [1].

Experimental Protocols for Purification

Protocol 1: Purification via Hydrogen Tartrate Rubidium Intermediate

This method, adapted from a patent for purifying rubidium salts, involves converting rubidium salts to hydrogen tartrate rubidium, which has low solubility, thereby leaving soluble chloride impurities in the mother liquor [2].

Workflow Diagram

G A Impure Rb Salt Solution B Add Cleaner (Oxalic Acid, etc.) A->B C Stir 0.2-8 hrs, Filter B->C D Add Tartaric Acid Solution C->D E Stir 0.2-12 hrs D->E F Cool to <25°C E->F G Separate Solid & Liquid F->G H Collect Hydrogen Tartrate Rb G->H I Calcinate at 200-800°C H->I J Pure Rb Carbonate I->J

Detailed Methodology

  • Initial Cleaning: Add a cleaner (e.g., oxalic acid, ammonium oxalate) to a mixture of water and impure rubidium salt. Stir for 0.2 to 8 hours and filter. This pre-treatment helps remove certain impurities [2].
  • Precipitation: To the filtrate, add an aqueous tartaric acid solution (10-30% weight concentration). Stir the mixture for 0.2 to 12 hours to form a precipitate of hydrogen tartrate rubidium [2].
  • Isolation: Cool the product to below 25°C (optimally 5-25°C) and perform solid-liquid separation (e.g., using a centrifuge). Collect the solid hydrogen tartrate rubidium. The mother liquor can be evaporated or recycled to recover more product [2].
  • Conversion to Carbonate: Calcinate (heat) the isolated hydrogen tartrate rubidium at 200-800°C for 2-16 hours. This process decomposes the salt, yielding purified rubidium carbonate [2].
  • Synthesis of Target Salt: The resulting high-purity rubidium carbonate can be neutralized with a corresponding analytically pure acid (e.g., hydrochloric acid for rubidium chloride, or chloric acid for this compound) to obtain the final purified product [2].

Typical Ratios and Conditions from Patent [2]:

Parameter Specification
Weight Ratio (Impure Salt : Water : Tartaric Acid Soln.) 1 : 0.4 - 2.0 : 1.25 - 8.0
Cleaner : Impure Salt 1 : 100 - 1000 (weight ratio)
Calcination Temperature 200 - 800 °C
Calcination Time 2 - 16 hours
Reported Impurity Reduction Below 50-100 ppm, a reduction of more than an order of magnitude.
Protocol 2: Chloride Removal by Friedel's Salt Precipitation

This method is not specific to this compound but presents a general chemical approach for removing chloride ions from aqueous solutions, which could be investigated for adaptation [3].

Concept: Chloride ions (Cl⁻) can be precipitated as an insoluble compound called Friedel's salt by adding calcium (Ca²⁺) and aluminum (Al³⁺) compounds [3].

Procedure:

  • Reagent Preparation: Use calcium hydroxide (Ca(OH)₂) and sodium aluminate (NaAlO₂) as the Ca and Al sources, respectively [3].
  • Reaction: Add these reagents as powders to the chloride-containing solution and mix (e.g., at 150 rpm for 1 hour). The key is to use an excess of the reagents beyond the theoretical stoichiometry [3].
  • Optimal Ratio: Studies found an optimal chloride removal efficiency of 84.0% when the molar ratio of Ca : Al : Cl was 10 : 4 : 1 [3].
  • Separation: After the reaction, perform solid-liquid separation via filtration. The precipitate contains the chlorides as Friedel's salt [3].

Important Considerations for Researchers

The purification of this compound from chloride impurities presents a significant challenge. The direct precipitation of chloride ions from a this compound solution using standard methods may not be feasible or efficient.

The most promising approach involves an indirect purification path, as detailed in Protocol 1. This entails converting the this compound back to a common precursor like rubidium carbonate (or another salt amenable to the hydrogen tartrate method), purifying that intermediate thoroughly, and then re-synthesizing the this compound from the high-purity precursor.

References

rubidium chlorate vs potassium chlorate reactivity

Author: Smolecule Technical Support Team. Date: February 2026

Potassium Chlorate Profile

The table below summarizes the key properties and data for potassium chlorate from the search results [1] [2] [3]:

Property Data for Potassium Chlorate (KClO₃)
Chemical Formula KClO₃ [1] [2] [3]
Molar Mass 122.55 g/mol [1] [2]
Appearance White crystals or powder [1] [2]
Density 2.32 g/cm³ [1] [2]
Melting Point 356 °C (begins to decompose) [1] [2]
Solubility in Water Increases with temperature (e.g., 8.15 g/100 mL at 25°C) [1]
Oxidizing Ability Strong oxidizing agent [1] [3]
Thermal Decomposition Decomposes to potassium chloride and oxygen; catalyzed by MnO₂ [1] [2] [3]. Reaction: 2KClO₃(s) → 3O₂(g) + 2KCl(s)
Reactivity & Safety Forms highly shock-sensitive mixtures with sulfur, phosphorus, and organic compounds; reacts violently with concentrated acids [1] [3].

Experimental Protocol for Reactivity Assessment

For a comparative study, the thermal decomposition behavior is a key indicator of reactivity. Here is a generalized experimental protocol based on the described properties of potassium chlorate.

Start Start Experiment Prep Prepare Sample Start->Prep Heat Heat in Controlled Furnace Prep->Heat Measure Measure O₂ Release Heat->Measure Analyze Analyze Residue Measure->Analyze Compare Compare Data Analyze->Compare

Thermal Decomposition Workflow

Methodology:

  • Sample Preparation: Prepare pure, finely ground samples of each chlorate. For catalyzed decomposition, mix a sub-sample with a known percentage (e.g., 1-5% by weight) of manganese(IV) dioxide (MnO₂) [1] [2].
  • Experimental Setup: Use a laboratory furnace or heating mantle with precise temperature control. The sample should be contained in a heat-resistant test tube or crucible, fitted with a gas delivery tube to channel the evolved oxygen into a gas collection apparatus (e.g., an inverted, water-filled graduated cylinder in a water trough).
  • Data Collection:
    • Decomposition Temperature: Record the onset temperature of visible oxygen release for both catalyzed and uncatalyzed reactions.
    • Reaction Rate: Measure the volume of oxygen gas produced at regular time intervals to compare the rate of decomposition.
    • Product Analysis: Analyze the solid residue after decomposition (e.g., via X-ray diffraction) to confirm the formation of the corresponding chloride (KCl or RbCl).

References

The General Solubility of Alkali Metal Chlorates

Author: Smolecule Technical Support Team. Date: February 2026

According to general solubility rules, all alkali metal (Li⁺, Na⁺, K⁺, Rb⁺, Cs⁺) salts are soluble in water [1]. This categorizes alkali metal chlorates as highly soluble compounds.

A specific study on sodium chlorate confirms its solubility behavior can be complex near the saturation point. The research found that in a solution near saturation temperature (around 31.00 °C), small sodium chlorate crystals could exhibit a coexistence of growth, non-growth, and dissolution. This behavior was influenced by factors such as lattice strain and the presence of impurities [2].

Experimental Insight into Sodium Chlorate

The following table summarizes the key experimental details from the sodium chlorate study, which provides a methodology you can adapt for a broader comparative study [2].

Aspect Description
Objective Investigate growth/dissolution behavior of small sodium chlorate crystals near saturation temperature.
Methodology Used optical microscopy to measure crystal growth/dissolution rates with an accuracy of ±1 μm.
Key Parameters Temperature precisely controlled near saturation (31.00 ± 0.02 °C). Growth/dissolution rates categorized (e.g., > 2 nm/s = growing; < -2 nm/s = dissolving).
Critical Finding Coexistence of growing, non-growing, and dissolving crystals observed within a narrow temperature range (30.5 °C to 31.0 °C).
Noted Influences Significant growth/dissolution rate dispersion; factors like lattice strain and impurities affect individual crystal behavior.

The experimental workflow for such an investigation can be visualized as follows:

G Start Start Experiment Prep Prepare Supersaturated Sodium Chlorate Solution Start->Prep TempCtrl Precisely Control Temperature Near Saturation Point Prep->TempCtrl Observe Observe Crystals via Optical Microscopy TempCtrl->Observe Measure Measure Individual Crystal Growth/Dissolution Rates Observe->Measure Categorize Categorize Crystal Behavior: Growing, Non-Growing, Dissolving Measure->Categorize Analyze Analyze Data for Rate Dispersion and Coexistence Phenomenon Categorize->Analyze End End Analyze->End

References

thermal stability comparison RbClO3 vs other chlorates

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on Relevant Compounds

The table below summarizes the thermal decomposition information found for rubidium perchlorate and potassium chlorate, which can provide some indirect insights.

Compound Decomposition Reaction Reported Conditions/Notes
Rubidium Perchlorate (RbClO₄) [1] RbClO₄ → RbCl + 2 O₂ Decomposes when heated.
Potassium Chlorate (KClO₃) [2] 2 KClO₃ → 2 KCl + 3 O₂ Decomposes at high temperatures; a common method for oxygen preparation in labs.
Rubidium Chlorate (RbClO₃) [3] Information not available in search results

General Patterns in Thermal Stability

For inorganic salts, thermal stability can often be predicted by general trends, though experimental verification is always necessary.

  • Cation Effect: For salts with a large, singly-charged anion (like chlorate, ClO₃⁻), the stability often increases as the size of the alkali metal cation increases [2]. This means that going down the group in the periodic table, from potassium (K) to rubidium (Rb), the chlorates should become more thermally stable. Therefore, one could hypothesize that This compound is more thermally stable than potassium chlorate.
  • Chlorate vs. Perchlorate: It is a well-established rule that perchlorates (ClO₄⁻) are generally more thermally stable than chlorates (ClO₃⁻) [4]. This is consistent with the data above, which shows rubidium perchlorate must be heated to decompose, while potassium chlorate decomposes readily to produce oxygen.

The following diagram illustrates the general decomposition pathway for alkali metal chlorates, which follows a consistent pattern.

References

XRD analysis verification rubidium chlorate purity

Author: Smolecule Technical Support Team. Date: February 2026

XRD for Purity Verification: Core Principles

XRD is a powerful, non-destructive technique for determining the atomic and molecular structure of crystalline materials [1]. For purity verification, it provides two primary types of analysis:

  • Qualitative Phase Identification: This is used to identify all crystalline phases present in a sample. The diffraction pattern acts as a unique "fingerprint" for each phase [1] [2]. By comparing the pattern of an unknown sample to reference databases, you can confirm the presence of the desired phase (e.g., rubidium chlorate) and identify any unwanted crystalline impurities [3].
  • Quantitative Phase Analysis: This goes a step further to determine the relative amounts of each crystalline phase in a mixture. This is crucial for quantifying the level of purity [3]. The most powerful modern method for this is the Rietveld method, which refines a theoretical pattern until it matches the experimental data, allowing for precise quantification of phase concentrations, even in complex mixtures [3] [4].

The following diagram illustrates the logical workflow for using XRD in purity verification.

Start Start: Prepare Sample XRD Run XRD Experiment Start->XRD Data Obtain XRD Pattern XRD->Data Qual Qualitative Analysis Data->Qual Quant Quantitative Analysis Qual->Quant DB Compare peaks to reference database (ICDD) Qual->DB S_M Use search/match software Qual->S_M Report Purity Report Quant->Report Rietveld Perform Rietveld Refinement Quant->Rietveld

Experimental Data from Analogous Systems

Although data for this compound is not available, the following examples from the search results demonstrate how XRD data is presented for purity and quality control in other crystalline materials.

Table 1: Quantitative Phase Analysis of Lithium Carbonate (Li₂CO₃) via Rietveld Refinement [4]

This example shows how XRD is used to quantify impurities in a high-purity material, similar to the verification you would perform for this compound.

Phase Sample A (wt%) Sample B (wt%)
Li₂CO₃ (Zabuyelite) 95.3 99.5
NaCl (Halite) 3.3 0.1
Na₂Mg(CO₃)₂ (Eitelite) 0.7 0.2
Li₂(SO₄)·H₂O 0.7 0.2
Total Li Content (XRD) 18.0 18.7
Total Li Content (Reference) 17.2 18.5

Table 2: Comparison of Techniques for Material Characterization

XRD is often used alongside other techniques. Here’s how it compares to X-ray Fluorescence (XRF), another common X-ray method [2] [5].

Aspect X-ray Diffraction (XRD) X-ray Fluorescence (XRF)
Purpose Crystallographic structure & phase analysis [5] Elemental composition analysis [5]
Information Gained Identifies compounds (e.g., RbClO₃, SiO₂) [2] Identifies elements (e.g., Rb, Cl, Si, Fe) [2]
Sample Requirement Primarily crystalline materials [5] Crystalline & amorphous materials [5]
Role in Purity Check Primary technique: Identifies and quantifies impurity phases. Complementary technique: Confirms elemental composition and detects unexpected elemental contaminants.

Detailed Experimental Protocol

The general workflow for a powder XRD analysis to verify purity is as follows [6] [3]:

  • Sample Preparation (Powder Method):

    • The sample must be a fine, homogeneous powder to ensure a random orientation of crystallites [3].
    • The powder is packed into a sample holder to create a flat, level surface [6]. Alternative methods, such as analyzing a pellet directly, can also be used to simplify preparation and avoid altering the sample's structure [7].
  • Data Collection:

    • The prepared sample is loaded into the X-ray diffractometer [6].
    • The instrument scans the sample across a range of angles (typically 2θ from 5° to 80° or more) using a monochromatic X-ray source (e.g., Cu Kα radiation) [1] [3].
    • A detector measures the intensity of the diffracted X-rays at each angle, producing a pattern of intensity versus 2θ [1].
  • Data Analysis:

    • Peak Identification: The positions (2θ angles) of the diffraction peaks are converted to d-spacings using Bragg's law (nλ = 2d sinθ) [1] [3]. These d-spacings and the relative intensities of the peaks are the primary data for identification [3].
    • Phase Identification (Qualitative): The list of d-spacings and intensities is compared to a reference database, such as the International Centre for Diffraction Data (ICDD) database, using search/match software. A positive match for this compound with no extra peaks indicates high phase purity [3].
    • Quantification (Quantitative): If impurity phases are identified, their concentration can be determined using methods like the Rietveld refinement. This sophisticated software-based method models the entire diffraction pattern to calculate the precise weight percentage of each phase present [3] [4].

Key Considerations for Your Research

  • Complementary Techniques: For a comprehensive purity profile, consider using XRD alongside other methods. XRF can confirm the correct elemental stoichiometry and rule out elemental impurities, while techniques like Raman spectroscopy can provide additional structural information [8] [2] [5].
  • Detection Limits: Be aware that XRD is generally not sensitive to very low levels of impurity (often below 1-2 wt%) or to amorphous phases, which do not produce sharp diffraction peaks.
  • Database Availability: The success of qualitative analysis heavily relies on the reference patterns available in databases. You should first confirm that a reliable reference pattern for pure this compound exists in the ICDD or another database you have access to.

References

RbClO3 decomposition kinetics vs NaClO3 KClO3

Author: Smolecule Technical Support Team. Date: February 2026

Decomposition Reactions and Pathways

The decomposition pathways for chlorates follow general patterns, often influenced by temperature and pressure [1] [2] [3].

Compound Primary Decomposition Reaction (Thermal) High-Pressure Decomposition Reaction & Conditions

| RbClO₃ | Information not available in search results | RbClO₄ → B2-RbCl + 2O₂ [2] • Pressure: 20-90 kbar • Temperature: ~550°C | | NaClO₃ | Information not available in search results | Information not available in search results | | KClO₃ | 4KClO₃ → 3KClO₄ + KCl (without catalyst) [3] | KClO₃ → B2-KCl + O₂ (via KClO₄ intermediate) [4] • Pressure: 29-76 kbar • Temperature: 500-580°C | | | 2KClO₃ → 2KCl + 3O₂ (with MnO₂ catalyst) [3] | |

The following diagram illustrates the general thermal decomposition pathway for potassium chlorate (KClO₃), which can proceed with or without a catalyst and may involve different intermediates [3] [4].

G Start KClO₃ (s) Node1 Heating without Catalyst Start->Node1 Node2 Heating with MnO₂ Catalyst Start->Node2 Node3 KClO₄ Intermediate Node1->Node3 Product2 KCl (s) + O₂ (g) Node2->Product2 Node4 Further Heating Node3->Node4 Product1 KCl (s) + O₂ (g) Node4->Product1

Experimental Data and Kinetic Parameters

Available kinetic data is limited and was obtained under different conditions, so direct comparison should be done with caution.

Compound Experimental Conditions Activation Energy (Eₐ) Decomposition Mechanism / Model Reference
RbClO₃ High-Pressure/Thermal: 20-90 kbar, ~550°C [2] Not Quantified Reversible equilibrium: T-RbClO₄ = B2-RbCl + 2O₂ [2] [2]
NaClO₃ Information not available in search results Information not available in search results Information not available in search results
KClO₃ High-Pressure/Thermal: 29-76 kbar, 500-580°C [4] Not Quantified Decomposes via orthorhombic KClO₄ intermediate to B2-KCl and O₂ [4] [4]
KClO₄ Non-isothermal TGA: 5-20 K/min heating rate [5] 293 to 307 kJ/mol (by isoconversional methods) [5] Most probable mechanism: A³ (Avrami-Erofeev), g(α) = [-ln(1-α)]¹/³ [5] [5]

Summary of Key Experimental Protocols

The provided search results detail methodologies for high-pressure decomposition and kinetic analysis.

  • High-Pressure Decomposition of RbClO₃ and KClO₃ [2] [4]

    • Objective: To study decomposition at high pressures and temperatures and determine the molar volume of released O₂ fluid.
    • Method: Using a multi-anvil high-pressure device, the sample is compressed to pressures of 20-90 kbar (RbClO₃) or 29-76 kbar (KClO₃). The sample is then heated while in-situ energy-dispersive X-ray diffraction is performed to monitor phase changes and decomposition in real-time. For KClO₃, off-line quenching experiments in sealed gold tubes were also used to determine the equilibrium boundary.
    • Key Parameters: Unit-cell parameters and volumes of the solid phases are determined. The partial molar volume of O₂ is calculated from the difference in solid volumes before and after decomposition.
  • Kinetic Study of KClO₄ using Non-Isothermal Thermogravimetric Analysis (TGA) [5]

    • Objective: To interpret the decomposition kinetics, including activation energy and reaction model.
    • Method: A sample of the salt is heated at several constant linear heating rates (e.g., 5, 10, 15, and 20 K•min⁻¹) in a thermogravimetric analyzer. The mass loss of the sample is recorded as a function of temperature.
    • Data Analysis: The activation energy (Eₐ) is computed from the TGA data using isoconversional methods (Ozawa-Flynn-Wall, Kissinger-Akahira-Sunose, and Friedman). The model-fitting method (modified Coats-Redfern equation) is then used to determine the most probable reaction mechanism function, g(α).

Key Comparative Insights

  • High-Pressure Behavior: Both RbClO₃ and KClO₃ have been studied under extreme conditions relevant to geophysics. RbClO₃ decomposes directly to a chloride and oxygen, whereas KClO₃ decomposition under pressure proceeds through a potassium perchlorate (KClO₄) intermediate [2] [4].
  • Molar Volume of Oxygen: Studies on KClO₃ and RbClO₄ decomposition at high pressure indicate that the partial molar volume of fluid O₂ is smaller than previously thought, which has implications for oxygen storage in Earth's mantle and core [2] [4].
  • Kinetic Data Gap: There is a lack of directly comparable kinetic data (like activation energy) for the standard atmospheric pressure decomposition of RbClO₃ and NaClO₃. Future work could focus on a controlled TGA study of all three compounds under identical conditions.

References

coordination chemistry comparison rubidium vs other alkali chlorates

Author: Smolecule Technical Support Team. Date: February 2026

Alkali Chlorates: A Basic Comparison

The table below summarizes available quantitative data for several alkali metal chlorates. Key differentiating factors include molecular weight, melting point, and solubility, which influence their applicability in various fields.

Property Lithium Chlorate (LiClO₃) Sodium Chlorate (NaClO₃) Potassium Chlorate (KClO₃) Rubidium Chlorate (RbClO₃)
Molar Mass (g/mol) 90.39 [1] Information Missing Information Missing Information Missing
Melting Point (°C) 127.6 - 129 [1] [2] Information Missing Information Missing Information Missing
Solubility in Water 459 g/100 mL (at 25°C) [1] Information Missing Information Missing Information Missing
Density (g/cm³) Information Missing Information Missing Information Missing 3.221 (X-ray) [3]
Heat of Formation (kcal/mol) Information Missing Information Missing Information Missing -113.5 (PM7 calculation) [3]
Primary Discussed Applications High-energy batteries [1] [2] Biocides, disinfectants [4] Oxidizer in explosives, matches, and fireworks [5] Scientific/computational studies (e.g., crystal structure) [3]

Key Characteristics and Research Applications

  • Lithium Chlorate: Its most distinctive property is an extremely high solubility in water and a very low melting point for an inorganic salt [1]. This makes it a candidate for specialized applications like high-energy-density flow batteries, where it can function as a six-electron oxidant in a molten state [1] [2].

  • Potassium Chlorate: This is a well-known oxidizer. A significant research challenge is its detection due to very low vapor pressure. Advanced methods like on-fiber derivatization followed by SPME/GC-MS analysis are used to detect its signature, which is crucial for security and forensic science [5].

  • This compound: Available information is primarily structural. Its crystal lattice parameters and thermodynamic properties like the heat of formation have been calculated computationally (e.g., using PM7 methods) [3]. Discussion in research forums suggests that chlorates of heavier alkali metals like rubidium and cesium are generally considered theoretically more powerful oxidizers, but their practical use is severely limited by high cost and radioactivity concerns (in the case of francium) [6].

Experimental Insights

For researchers, understanding the detection methods for these compounds is crucial, especially for controlled or hazardous materials like potassium chlorate.

cluster_sample_prep Sample Preparation cluster_instrumental Instrumental Analysis Prep1 1. Place chlorate sample in vial Prep2 2. Expose SPME fiber to derivatizing agent (e.g., propylene oxide) Prep1->Prep2 Prep3 3. Transfer fiber to sample vial for headspace extraction Prep2->Prep3 Inst1 4. Thermal desorption of compounds from fiber into GC Prep3->Inst1 Fiber with adsorbed analytes Inst2 5. Gas Chromatography (GC): Separates volatile compounds Inst1->Inst2 Inst3 6. Mass Spectrometry (MS): Identifies separated compounds (e.g., detects chloro-2-propanol) Inst2->Inst3

This workflow is adapted from studies on detecting potassium chlorate, which requires a derivatization step to convert non-volatile chlorates into volatile compounds for analysis [5].

Research Considerations and Alternatives

  • Practical Viability: While heavier alkali chlorates like this compound are subjects of theoretical interest, their prohibitive cost and limited commercial availability make them impractical for most applications compared to sodium or potassium chlorates [6].
  • Stability and Safety: All chlorates are strong oxidizers and can form unstable, explosive mixtures when combined with organic materials, sulfur, or powdered metals [1]. This is a critical safety consideration for any laboratory handling these compounds.
  • Alternative Oxidizers: For applications in chemistry and materials science, other oxidizing agents like perchlorates or chlorine dioxide are often used. Chlorine dioxide, for instance, is noted for being a fast-acting, broad-spectrum antimicrobial that is effective over a wider pH range than hypochlorite [4].

References

spectroscopic characterization of rubidium chlorate

Author: Smolecule Technical Support Team. Date: February 2026

Spectroscopic Techniques for Rubidium Chlorate

Technique Key Measurable Parameters Expected Utility for this compound
ICP-MS/OES [1] Elemental composition (Rb, Cl), metal impurities High-purity verification, stoichiometry confirmation, trace metal analysis.
FT-IR Spectroscopy [2] Functional groups (Cl-O bonds), molecular vibrations Identification of chlorate anion, study of molecular structure and bonding.
Raman Spectroscopy [1] Molecular vibrations, crystal lattice modes Complementary to FT-IR; identification of chlorate anion, crystal structure analysis.
UV-Vis Spectroscopy [2] [3] Electronic transitions, absorbance/transmittance Purity checks, concentration quantification (in solution), study of electronic properties.
NMR Spectroscopy [2] Local chemical environment (³⁷Cl, ⁸⁷Rb) Direct probe of chemical environment for both Cl and Rb nuclei; study of structure and dynamics.
XPS [1] Elemental oxidation states, surface composition Determination of oxidation states (e.g., Cl⁵⁺), analysis of surface composition and purity.

Proposed Experimental Workflow

The following diagram outlines a logical sequence for characterizing this compound, from initial purity checks to in-depth structural analysis.

RubidiumChlorateWorkflow node_start Sample: RbClO₃ node_purity Purity & Composition node_start->node_purity node_vibration Vibrational Fingerprinting node_purity->node_vibration icp ICP-MS/OES Elemental Analysis node_purity->icp nmr_prep Sample Preparation (Dissolution) node_purity->nmr_prep node_electronic Electronic Properties node_vibration->node_electronic ir FT-IR Spectroscopy node_vibration->ir raman Raman Spectroscopy node_vibration->raman node_structure Structural Elucidation node_electronic->node_structure uv UV-Vis Spectroscopy node_electronic->uv node_surface Surface Analysis node_structure->node_surface nmr NMR Spectroscopy (³⁷Cl, ⁸⁷Rb) node_structure->nmr xps X-ray Photoelectron Spectroscopy (XPS) node_surface->xps nmr_prep->nmr

This workflow provides a systematic approach to characterization. You can begin with techniques that provide a quick assessment of purity (like UV-Vis or ICP-MS) before moving on to more specialized methods that reveal detailed molecular and structural information [2] [1] [3].

References

rubidium chlorate phase purity validation methods

Author: Smolecule Technical Support Team. Date: February 2026

Common Phase Purity Validation Techniques

This table summarizes potential experimental methods applicable to rubidium chlorate.

Method Key Measurables Typical Experimental Protocol
X-ray Diffraction (XRD) Diffraction pattern, phase identification, crystal structure, crystallite size. Sample is ground to fine powder and mounted on sample holder. Data collected via X-ray diffractometer. Resulting pattern is compared to reference database (e.g., ICDD) for phase identification and purity assessment [1].
Thermal Analysis (TGA/DSC) Mass loss, phase transitions (melting, decomposition), enthalpy changes. For TGA, sample is heated in controlled atmosphere (e.g., N₂, air); mass change is monitored. For DSC, heat flow difference between sample and reference is measured; identifies endothermic/exothermic events [1].
Spectroscopic Analysis Functional group identification, molecular structure, vibrational modes. Sample prepared as KBr pellet or neat. Spectrum collected using FTIR spectrometer; characteristic absorption bands are identified and compared to pure reference spectra.

Proposed Experimental Workflow for Validation

Start Sample Preparation (Grinding to Fine Powder) XRD XRD Analysis Start->XRD Thermal Thermal Analysis (TGA/DSC) Start->Thermal IR FTIR Spectroscopy Start->IR DataFusion Data Correlation and Analysis XRD->DataFusion Thermal->DataFusion IR->DataFusion Conclusion Purity Assessment and Report DataFusion->Conclusion

Diagram Title: Phase Purity Validation Workflow

Suggestions for Finding Specific Data

To locate the detailed experimental data and protocols you need, I suggest the following approaches:

  • Use specialized scientific databases: Search platforms like SciFinder, Reaxys, or SpringerMaterials are more likely to contain detailed experimental sections from journal articles and technical reports.
  • Refine your search terms: Use more specific queries such as:
    • "XRD pattern of this compound"
    • "Thermal decomposition of RbClO₃"
    • "Characterization of this compound"
  • Consult handbooks: Standard reference books like the CRC Handbook of Chemistry and Physics or Gmelin's Handbook of Inorganic and Organometallic Chemistry may have relevant physicochemical data.

References

comparative electrochemical behavior alkali metal chlorates

Author: Smolecule Technical Support Team. Date: February 2026

Alkali Metal Chlorates at a Glance

The table below summarizes the key features, shared production methods, and primary uses of common alkali metal chlorates.

Alkali Metal Chlorate Key Features & Applications Common Production Methods

| Sodium Chlorate (NaClO₃) | The most common industrial chlorate [1]. Over 95% of production is used to generate chlorine dioxide for pulp bleaching [2]. | • Chemical-Electrochemical Hybrid Process [3] [4] • Direct Electrolysis of Brine [2] | | Potassium Chlorate (KClO₃) | The second most common chlorate [1]. Used in safety matches, propellants, explosives, and laboratory oxygen generation [5] [1]. | • Salt Metathesis from Sodium Chlorate [1] • Direct Electrolysis of KCl [1] • Disproportionation & Caustic Potash route [5] | | Lithium Chlorate (LiClO₃) | Has a relatively low melting point (127.6–129 °C) and high specific conductance in its molten state, making it suitable for research on high-temperature battery systems [6]. | Information on industrial-scale production was not prominent in the search results. |

Electrochemical Production and Behavior

The industrial-scale electrochemical production of alkali metal chlorates, particularly sodium chlorate, is a well-studied and optimized process.

Primary Production Method: The Hybrid Chemical-Electrochemical Process

A widely used method, especially for sodium chlorate, involves an initial chemical reaction followed by an electrochemical step, as detailed in patents by Grotheer [3] [4]. The workflow can be summarized as follows:

Chlorate_Process Start Alkali Metal Hydroxide + Chlorine Gas R1 Chemical Reaction Start->R1 R2 Reaction Product: Alkali Metal Chloride, Hypochlorite, and Chlorate R1->R2 R3 pH & Concentration Conditions Favor Hypochlorite -> Chlorate R2->R3 R4 Chemical Reaction Product (Metal Chlorate in Solution) R3->R4 R4->R1 Portion Recycled R5 Electrolytic Cell R4->R5 Portion for Electrolysis R6 Electrolysis Increases Chlorate Concentration R5->R6 R7 Final Product: Crystals and/or R-2 Solution R6->R7

Key Operational Factors in Electrolysis:

The efficiency of the electrochemical cell is critical and is influenced by several factors [7] [8]:

  • pH Control: The process is typically carried out in a near-neutral pH environment, which favors the chemical conversion of hypochlorite to chlorate [3] [4].
  • Additives: Sodium dichromate is a key additive. It forms a protective layer on the cathode, significantly suppressing the energy-wasting side reaction of hypochlorite reduction back to chloride, thereby improving current efficiency [8].
  • Gas Evolution and Hydrodynamics: The oxygen and hydrogen gases evolved at the electrodes create a natural convection (gas-lift effect), which helps mix the electrolyte. However, the gas bubbles also increase the electrical resistance of the solution. Optimal cell design must balance mixing with interelectrode distance to minimize voltage loss and energy consumption [7].
Key Quantitative Data

The table below consolidates available experimental data and key parameters for the electrochemical processes involving sodium and potassium chlorates.

Parameter Sodium Chlorate Process Potassium Chlorate Process Notes & Context
Energy Consumption (Modern) 5,000–6,000 kWh/ton [2] Not explicitly stated, expected to be similar or higher. Historical sodium chlorate processes consumed ~15,000 kWh/ton [2].
Optimal [Dichromate] ~5 g/dm³ [8] Information not available in search results. Concentration for maximizing cathodic current efficiency [8].
Electrolyte Temperature ~90 °C [9] Information not available in search results. A common operating temperature in industrial electrolysis.
Current Density 240–300 mA/cm² [7] [9] Information not available in search results. A key operating parameter. 240 mA/cm² is cited for a diaphragm chlor-alkali process [9].
Melting Point Information not available in search results. 356 °C [5] [1] For the pure solid. Lithium chlorate melts at 127.6–129 °C [6].
Solubility Information not available in search results. 8.15 g/100 mL (at 25 °C) [1] Potassium chlorate's lower solubility is key to its production via metathesis [1].

Research Context and Deeper Insights

  • Undesirable Chlorate Formation: In the related chlor-alkali industry (which produces chlorine and caustic soda), the formation of sodium chlorate in diaphragm cells is an undesirable side reaction. This contamination not only purifies the product but also inhibits the hydrogen evolution reaction at the cathode, increasing its overpotential and leading to a significant energy loss of over 5% [9].
  • Alternative Production for Potassium Chlorate: While it can be made by direct electrolysis of KCl, the most common industrial method is a salt metathesis reaction with sodium chlorate: NaClO₃ + KCl → NaCl + KClO₃. This process is driven by the relatively low solubility of potassium chlorate, which causes it to precipitate out of solution [1].

References

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Dates

Last modified: 02-18-2024

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